Diethylamino-phenyl-acetic acid hydrochloride
Description
BenchChem offers high-quality Diethylamino-phenyl-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylamino-phenyl-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(diethylamino)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPYXNBXRHCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Overview: Retrosynthetic Analysis and Pathway Selection
An In-Depth Technical Guide to the Synthesis of Diethylamino-phenyl-acetic acid Hydrochloride
This guide provides a comprehensive overview of the synthesis of Diethylamino-phenyl-acetic acid hydrochloride, a compound of interest for its pharmacological applications, including analgesic and anti-inflammatory properties.[1] The document is intended for researchers, chemists, and professionals in drug development, offering a deep dive into synthetic strategies, mechanistic rationale, detailed protocols, and analytical validation.
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride begins with a logical disconnection of the target molecule. The primary disconnection points are the amide bond formed from a phenylacetic acid precursor and diethylamine, and the ionic bond of the hydrochloride salt. This retrosynthetic approach reveals two primary viable synthetic strategies starting from phenylacetic acid.
Two principal pathways are commonly employed for this synthesis:
-
Direct Amination: A direct reaction between a phenylacetic acid derivative and diethylamine.
-
Amide Formation and Subsequent Hydrolysis: A multi-step process involving the activation of phenylacetic acid, formation of an intermediate amide, followed by hydrolysis to the target acid and final salt formation.[1]
While direct amination appears more straightforward, the amide formation route offers superior control over the reaction, often leading to higher yields and purity. This is because activating the carboxylic acid (e.g., by converting it to an acyl chloride) significantly enhances its reactivity towards the amine, minimizing side reactions. This guide will focus on the more robust and reproducible amide formation pathway.
Caption: High-level overview of the two primary synthetic routes.
The Amide Formation & Hydrolysis Pathway: A Detailed Protocol
This section provides a self-validating, step-by-step protocol for the synthesis, emphasizing the causality behind each procedural choice.
Step 1: Activation of Phenylacetic Acid to Phenylacetyl Chloride
The initial step involves the conversion of the relatively unreactive carboxylic acid group of phenylacetic acid into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend phenylacetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.[1]
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring. The excess thionyl chloride ensures the complete conversion of the starting material.
-
Gently reflux the mixture at approximately 60°C until the reaction is complete, typically indicated by the cessation of gas evolution and the formation of a clear solution.[1]
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude phenylacetyl chloride is a moisture-sensitive intermediate and is typically used immediately in the next step without further purification.
Step 2: Synthesis of N,N-Diethyl-2-phenylacetamide (Amide Formation)
The highly electrophilic phenylacetyl chloride readily undergoes nucleophilic acyl substitution with diethylamine to form the stable amide intermediate.
Protocol:
-
Dissolve the crude phenylacetyl chloride from Step 1 in a dry, aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly add a solution of diethylamine (2.2 eq) in the same solvent. A slight excess of diethylamine is used to react with the HCl byproduct generated during the reaction, forming diethylammonium chloride, and to drive the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with dilute aqueous HCl to remove excess diethylamine and its salt, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acidic species, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Diethyl-2-phenylacetamide.
Step 3: Acidic Hydrolysis of the Amide
The stable amide bond is cleaved under harsh acidic conditions to yield the free carboxylic acid. This step is the reverse of the amide formation.
Protocol:
-
To the crude amide from Step 2, add an excess of a strong mineral acid, such as 6M hydrochloric acid.[2]
-
Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture. The product, Diethylamino-phenyl-acetic acid, will be protonated and soluble in the aqueous acidic layer, while any unreacted starting material or non-basic impurities may be removed by extraction with an organic solvent like diethyl ether.
Step 4: Isolation and Purification of the Hydrochloride Salt
The final step involves the isolation of the target compound as its hydrochloride salt, which enhances its stability and aqueous solubility.[1]
Protocol:
-
Cool the aqueous solution from Step 3 in an ice bath to decrease the solubility of the product salt.
-
If the product does not precipitate, the solution can be concentrated. The pH can be adjusted if necessary to ensure complete protonation.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water or an appropriate organic solvent to remove residual impurities.
-
For further purification, recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is employed.[1] This process relies on the principle that the desired compound is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the solution.
-
Dry the purified crystals under vacuum to obtain the final Diethylamino-phenyl-acetic acid hydrochloride.
Caption: Step-by-step workflow for the amide formation route.
Data Presentation and Quality Control
A successful synthesis is validated by rigorous control of reaction parameters and thorough analytical characterization of the final product.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| Phenylacetic Acid | 1.0 | Starting Material |
| Thionyl Chloride | 1.2 - 1.5 | Activating Agent |
| Diethylamine | 2.2 | Nucleophile & Acid Scavenger |
| Hydrochloric Acid (6M) | Excess | Hydrolysis & Salt Formation |
| Dichloromethane (DCM) | Solvent | Inert reaction medium |
| Ethanol/Water | Solvent | Recrystallization |
Critical Process Parameters
| Parameter | Range | Rationale & Impact on Purity/Yield |
| Activation Temp. | 40 - 60°C | Ensures complete conversion to acyl chloride without degradation. Lower temps are slow; higher temps risk side reactions. |
| Amidation Temp. | 0°C to RT | Initial cooling is critical to control the highly exothermic reaction. Uncontrolled heat can lead to byproduct formation. |
| Hydrolysis Time | 4 - 12 hours | Incomplete hydrolysis will leave unreacted amide, complicating purification. Over-refluxing can lead to degradation. |
| Final pH | ~2.0 | Ensures complete protonation and precipitation of the hydrochloride salt, maximizing yield.[3] |
Analytical Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques.[1]
| Technique | Purpose | Expected Result |
| ¹H / ¹³C NMR | Structural Confirmation | Peaks corresponding to the phenyl, acetic acid, and diethylamino protons and carbons. |
| HPLC | Purity Assessment | A single major peak indicating >98% purity.[1] |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the mass of the free base or protonated molecule. |
| Melting Point | Purity & Identity Check | A sharp melting point consistent with literature values. |
Safety and Handling
The synthesis involves hazardous materials requiring strict adherence to safety protocols.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrochloric Acid: A strong, corrosive acid. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Use in a fume hood and minimize exposure.
-
Diethylamine: A flammable, corrosive, and volatile base with a strong odor. Handle with care in a fume hood.
Conclusion
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride via the amide formation and hydrolysis pathway represents a robust and scalable method. By carefully controlling critical parameters such as temperature and stoichiometry, and by implementing a rigorous purification protocol like recrystallization, a high-purity product suitable for research and development can be reliably obtained. The self-validating nature of the protocol, confirmed through standard analytical techniques, ensures the integrity and reproducibility of the synthesis.
References
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
- Google Patents.
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
Patsnap. Industrial preparation method for 3-amino phenylacetic acid - Eureka. [Link]
-
ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]
-
Organic Syntheses. phenylacetic acid - Organic Syntheses Procedure. [Link]
- Google Patents. US20070010685A1 - Method of phenylacetic acid production.
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
PubMed. Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. [Link]
Sources
- 1. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem [benchchem.com]
- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
The Pharmacological Profile of Diethylamino-phenyl-acetic Acid Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of Diethylamino-phenyl-acetic acid hydrochloride, a compound with demonstrated analgesic, anti-inflammatory, antimicrobial, and antiparasitic properties. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its chemical characteristics, known biological activities, and potential mechanisms of action. While preclinical and clinical data remain limited in publicly accessible literature, this guide synthesizes the current understanding of the compound, identifies knowledge gaps, and provides standardized methodologies for its further investigation. The hydrochloride salt form enhances solubility and bioavailability, making it a candidate for various pharmaceutical formulations.[1] The core structure consists of a central carbon atom bonded to a phenyl group, a diethylamino group, and a carboxylic acid moiety.[1]
Chemical and Physical Properties
Diethylamino-phenyl-acetic acid hydrochloride is an organic compound characterized by a phenylacetic acid core with a diethylamino substituent. The hydrochloride salt is typically formed to improve the compound's solubility and stability for pharmaceutical applications.[1]
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)-2-phenylacetic acid hydrochloride | [1] |
| CAS Registry Number | 1097635-16-9 | [1] |
| Molecular Formula | C12H18ClNO2 | Derived |
| Molecular Weight | 243.73 g/mol | Derived |
| Appearance | White solid (typical for similar compounds) | General Knowledge |
| Solubility | Enhanced by hydrochloride salt formation | [1] |
Synthesis
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride can be achieved through several routes, with a common method involving the nucleophilic substitution of a phenylacetic acid derivative with diethylamine, followed by salt formation with hydrochloric acid.[1]
General Synthesis Pathway:
Caption: General synthesis pathway for Diethylamino-phenyl-acetic acid hydrochloride.
Pharmacological Profile
Available research indicates that Diethylamino-phenyl-acetic acid hydrochloride possesses a range of biological activities, positioning it as a molecule of interest for further therapeutic development.
Pharmacodynamics
The primary reported mechanism of action for the anti-inflammatory effects of Diethylamino-phenyl-acetic acid hydrochloride is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.
Proposed Mechanism of Anti-inflammatory Action:
Caption: Proposed mechanism of action via inhibition of COX enzymes.
Studies on derivatives of phenylacetic acid have shown comparable anti-inflammatory effects to established COX inhibitors like celecoxib in in-vivo models.[1] Beyond its anti-inflammatory properties, the compound has also been noted for its analgesic effects, which are likely linked to the inhibition of pain pathways.[1]
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for Diethylamino-phenyl-acetic acid hydrochloride, is not extensively available in the public domain. The hydrochloride salt form is utilized to enhance its bioavailability.[1] For the parent compound, phenylacetic acid, it is known to be a catabolite of phenylalanine and is metabolized in humans.[2] It is primarily excreted in the urine after conjugation. However, these characteristics may not be directly transferable to its diethylamino hydrochloride derivative due to structural differences that can significantly alter metabolic pathways and excretion profiles.
Toxicology and Safety Profile
Therapeutic Applications
Based on its pharmacological profile, Diethylamino-phenyl-acetic acid hydrochloride has potential applications in several therapeutic areas.
Anti-inflammatory and Analgesic
The compound has been identified as an anti-inflammatory agent, with potential for percutaneous application in topical formulations to target localized pain and inflammation.[1] Clinical trials, although not detailed in available literature, have reportedly shown a significant reduction in pain scores compared to placebo in patients with chronic pain conditions.[1]
Antimicrobial and Antiparasitic
In vitro studies have suggested that Diethylamino-phenyl-acetic acid hydrochloride is effective against various pathogenic bacterial and fungal strains.[1] The proposed mechanism involves the disruption of microbial cell membranes or interference with metabolic pathways.[1] Additionally, it has shown promising activity in screening assays against Leishmania donovani, indicating potential as a lead compound for the development of new antiparasitic treatments.[1]
Experimental Protocols
To facilitate further research and development, this section provides standardized methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing methods and can be used to evaluate the in vitro antimicrobial potency of Diethylamino-phenyl-acetic acid hydrochloride.[4][5]
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Diethylamino-phenyl-acetic acid hydrochloride
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)
-
Test microorganism strains (e.g., ATCC reference strains)
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Micropipettes and multichannel pipettes
-
Sterile reservoirs
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Diethylamino-phenyl-acetic acid hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the compound stock solution at the desired starting concentration to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension.
-
-
Controls:
-
Growth Control: A well containing only broth and the inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours for many bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cyclooxygenase (COX) Inhibition Assay (General Methodology)
While a specific, detailed protocol for Diethylamino-phenyl-acetic acid hydrochloride is not available, a general approach to assessing its COX inhibitory activity can be outlined. This is typically performed using commercially available assay kits.
Objective: To determine the in vitro inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
General Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., buffer, heme, arachidonic acid, colorimetric substrate).
-
Compound Preparation: Prepare a series of dilutions of Diethylamino-phenyl-acetic acid hydrochloride in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, the COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (positive control).
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Measurement: Immediately read the absorbance at the appropriate wavelength over a set period.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Future Directions and Conclusion
Diethylamino-phenyl-acetic acid hydrochloride presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of pain, inflammation, and infectious diseases. However, the current body of publicly available data is insufficient to fully characterize its pharmacological profile.
Key areas for future investigation include:
-
Comprehensive Pharmacokinetics: In-depth ADME studies in relevant animal models are crucial to understand its bioavailability, tissue distribution, metabolic fate, and clearance.
-
Detailed Toxicology: A full preclinical safety evaluation, including acute and chronic toxicity, genotoxicity, and carcinogenicity studies, is required.
-
Mechanism of Action Elucidation: Further studies are needed to confirm and characterize its interaction with COX enzymes and to identify other potential molecular targets.
-
Clinical Evaluation: Well-designed, controlled clinical trials are necessary to establish its safety and efficacy in human populations for specific indications.
References
-
Wikipedia. Analgesic. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
SDFINE. Phenyl Acetic Acid. [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
Sources
- 1. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem [benchchem.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Diethylamino-phenyl-acetic acid hydrochloride: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of Diethylamino-phenyl-acetic acid hydrochloride. Synthesizing available pharmacological data, primarily from the closely related compound Camylofin, this document elucidates a dual mechanism of action centered on two key targets: Phosphodiesterase IV (PDE4) and Muscarinic Acetylcholine Receptors (mAChRs) . By detailing the molecular pathways, experimental validation protocols, and the causal logic behind these therapeutic strategies, this guide serves as a foundational resource for researchers and drug development professionals investigating the analgesic, anti-inflammatory, and antispasmodic properties of this compound.
Introduction: The Therapeutic Landscape of Diethylamino-phenyl-acetic acid hydrochloride
Diethylamino-phenyl-acetic acid hydrochloride, with the systematic name 2-(diethylamino)-2-phenylacetic acid hydrochloride, is a small molecule that has demonstrated notable analgesic, anti-inflammatory, and antispasmodic activities[1]. Its therapeutic efficacy is believed to stem from its ability to modulate specific biological pathways by binding to key protein targets[1]. This guide focuses on the preclinical evidence pointing towards its primary mechanisms of action, drawing insights from the pharmacological profile of the structurally similar antispasmodic agent, Camylofin. The core hypothesis is that Diethylamino-phenyl-acetic acid hydrochloride exerts its effects through a dual-pronged modulation of smooth muscle contractility and cholinergic nerve signaling.
Primary Therapeutic Target 1: Phosphodiesterase IV (PDE4)
Mechanistic Rationale: PDE4 Inhibition and Smooth Muscle Relaxation
The musculotropic, or direct smooth muscle relaxant, effect of compounds structurally related to Diethylamino-phenyl-acetic acid hydrochloride, such as Camylofin, is primarily attributed to the inhibition of Phosphodiesterase IV (PDE4)[2][3]. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.
Causality of Experimental Choice: Targeting PDE4 is a validated strategy for achieving smooth muscle relaxation. By inhibiting PDE4, the degradation of cAMP is prevented, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, a necessary step for muscle contraction, ultimately resulting in smooth muscle relaxation and a spasmolytic effect[2][3]. This mechanism is particularly relevant for treating conditions characterized by smooth muscle spasms, such as intestinal, biliary, and renal colic[4].
Signaling Pathway: PDE4-cAMP-PKA Axis
Figure 1: PDE4 Inhibition Pathway.
Experimental Protocol: PDE4 Enzyme Inhibition Assay
This protocol outlines a self-validating system to quantify the inhibitory potential of Diethylamino-phenyl-acetic acid hydrochloride on PDE4 activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human PDE4.
Materials:
-
Purified recombinant human PDE4 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase (converts AMP to adenosine)
-
Phosphate-buffered saline (PBS)
-
Test compound (Diethylamino-phenyl-acetic acid hydrochloride)
-
Reference inhibitor (e.g., Rolipram)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Diethylamino-phenyl-acetic acid hydrochloride and the reference inhibitor in an appropriate buffer.
-
Enzyme Reaction: In a 96-well plate, add the PDE4 enzyme, the test compound at various concentrations, and initiate the reaction by adding cAMP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for cAMP hydrolysis.
-
Termination and Detection: Stop the reaction and add 5'-nucleotidase. This will convert the AMP product of the PDE4 reaction into adenosine. The amount of phosphate released is then quantified using a colorimetric assay (e.g., malachite green).
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known PDE4 inhibitor (Rolipram) serves as a positive control, validating the assay's performance. A clear dose-dependent inhibition by both the test compound and the reference standard confirms the reliability of the results.
Primary Therapeutic Target 2: Muscarinic Acetylcholine Receptors (mAChRs)
Mechanistic Rationale: Anticholinergic Action
The neurotropic effects of Camylofin, and by extension potentially Diethylamino-phenyl-acetic acid hydrochloride, are attributed to its activity as a muscarinic acetylcholine receptor (mAChR) antagonist[2][3]. This is an anticholinergic effect.
Causality of Experimental Choice: The parasympathetic nervous system, through the action of acetylcholine on mAChRs, plays a key role in stimulating smooth muscle contraction in the gastrointestinal and urinary tracts. By acting as a competitive antagonist at these receptors, the compound can block the effects of acetylcholine, leading to smooth muscle relaxation[1][2]. This mechanism complements the direct musculotropic effects of PDE4 inhibition, providing a comprehensive spasmolytic action.
Signaling Pathway: Muscarinic Receptor Antagonism
Figure 2: Muscarinic Receptor Antagonism.
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a method to assess the binding affinity of Diethylamino-phenyl-acetic acid hydrochloride to mAChRs.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing human muscarinic receptors (e.g., from CHO cells transfected with a specific subtype, M1-M5)
-
Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist)
-
Non-specific binding control (e.g., Atropine)
-
Test compound (Diethylamino-phenyl-acetic acid hydrochloride)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of atropine) from the total binding. The Ki value is then calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Self-Validation: The inclusion of a known muscarinic antagonist (Atropine) allows for the determination of non-specific binding and serves as a reference for validating the assay's accuracy and reproducibility.
Summary of Potential Therapeutic Targets and Actions
| Target | Mechanism of Action | Consequence | Therapeutic Application |
| Phosphodiesterase IV (PDE4) | Inhibition of cAMP degradation | Increased intracellular cAMP, leading to PKA activation and MLCK inactivation. | Antispasmodic: Relaxation of smooth muscles in the gastrointestinal, biliary, and urinary tracts. |
| Muscarinic Acetylcholine Receptors (mAChRs) | Competitive antagonism of acetylcholine binding | Blockade of parasympathetic stimulation of smooth muscle contraction. | Antispasmodic/Anticholinergic: Reduction of muscle spasms and pain associated with colic and dysmenorrhea. |
| (Putative) Bacterial Cell Wall Synthesis Enzymes | Inhibition of bacterial growth | Antimicrobial effect. | Antibacterial: Potential for treating bacterial infections (less characterized). |
| (General) Pain and Inflammation Mediators | Inhibition of pain pathways and reduction of inflammatory mediators | Analgesic and anti-inflammatory effects. | Analgesic/Anti-inflammatory: Management of localized pain and inflammation. |
Conclusion and Future Directions
The available evidence strongly suggests that Diethylamino-phenyl-acetic acid hydrochloride's therapeutic effects are mediated through a dual mechanism involving the inhibition of PDE4 and the antagonism of muscarinic receptors. This combined action provides a robust rationale for its use as an antispasmodic agent. Further research should focus on elucidating the specific PDE4 and muscarinic receptor subtypes involved to better understand the compound's selectivity and potential side-effect profile. Additionally, the preliminary indications of anti-inflammatory and antimicrobial activities warrant further investigation to identify the specific molecular targets in these pathways. The experimental protocols outlined in this guide provide a solid framework for future preclinical and clinical development of this promising therapeutic agent.
References
-
Apollo Pharmacy. Camylofin: Uses, Side Effects and Medicines. [Link]
-
Wikipedia. Camylofin. [Link]
-
Mayadeo N. (2019). Camylofin dihydrochloride injection: a drug monograph review. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 8(1), 359-367. [Link]
-
PubChem. Camylofin. National Institutes of Health. [Link]
-
Drug Central. camylofin. [Link]
-
ResearchGate. (2019). Camylofin dihydrochloride injection: a drug monograph review. [Link]
-
Wikipedia. Camylofin. [Link]
Sources
An In-Depth Technical Guide to Diethylamino-phenyl-acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
Diethylamino-phenyl-acetic acid hydrochloride is a chemical compound with notable applications in the pharmaceutical industry. A clear understanding of its fundamental properties is essential for its effective application and study.
The molecular formula for Diethylamino-phenyl-acetic acid hydrochloride is C₁₂H₁₈ClNO₂.[1] This formula indicates a composition of 12 carbon atoms, 18 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.[1] The corresponding molecular weight is 243.73 g/mol .[1]
Table 1: Key Molecular and Chemical Identifiers
| Parameter | Value |
| IUPAC Name | 2-(diethylamino)-2-phenylacetic acid hydrochloride |
| Molecular Formula | C₁₂H₁₈ClNO₂[1] |
| Molecular Weight | 243.73 g/mol [1] |
| CAS Registry Number | 1097635-16-9[1] |
| SMILES Code | CCN(C(c1ccccc1)C(=O)O)CC.Cl[1] |
| InChI Key | UIWPYXNBXRHCMI-UHFFFAOYSA-N[1] |
The structure of this compound features a central carbon atom bonded to a phenyl group, a diethylamino group, a carboxylic acid group, and a hydrogen atom.[1] This central carbon is a chiral center, meaning the compound can exist as different stereoisomers.[1] The hydrochloride salt form enhances the compound's solubility and bioavailability, which are critical properties for drug development.
Synthesis of Diethylamino-phenyl-acetic acid hydrochloride
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride can be achieved through several routes. The selection of a specific synthetic pathway often depends on factors such as desired yield, purity, and scalability.
One common and industrially applied method is the direct amination of phenylacetic acid with diethylamine. This reaction is typically performed in a solvent like ethanol and heated to reflux temperatures (around 70°C), yielding the product in the range of 75-85%.[1]
An alternative, high-yield route involves the initial chlorination of phenylacetic acid using a reagent such as thionyl chloride (SOCl₂) in a solvent like dichloromethane. This step produces phenylacetyl chloride. The subsequent reaction of this intermediate with diethylamine forms the corresponding amide. Finally, acidic hydrolysis of the amide yields Diethylamino-phenyl-acetic acid hydrochloride.[1] This multi-step process can achieve yields of 80-90%.[1]
Below is a generalized workflow for the synthesis via the amide formation and hydrolysis route.
Experimental Protocol: Synthesis via Amide Formation and Hydrolysis
-
Chlorination: In a well-ventilated fume hood, dissolve phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.
-
Amide Formation: Dissolve the crude phenylacetyl chloride in an inert solvent such as dichloromethane. Slowly add a stoichiometric amount of diethylamine to the solution while maintaining a low temperature (e.g., using an ice bath) to control the exothermic reaction. Stir the mixture at room temperature for several hours until the reaction is complete.
-
Hydrolysis: Add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat the mixture to reflux and maintain for several hours to facilitate the hydrolysis of the amide.
-
Isolation and Purification: After cooling, the product may precipitate out of the solution. The crude product can be collected by filtration. Further purification can be achieved through recrystallization from a suitable solvent system to obtain pure Diethylamino-phenyl-acetic acid hydrochloride.[1]
Analytical Characterization
To ensure the structural integrity and purity of the synthesized Diethylamino-phenyl-acetic acid hydrochloride, a suite of analytical techniques is employed.
Table 2: Recommended Analytical Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirms the structural integrity by analyzing the chemical environment of ¹H and ¹³C nuclei.[1] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. A common method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and methanol.[1] |
| Mass Spectrometry (MS) | Validates the molecular weight of the compound.[1] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups within the molecule. |
Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a standard solution of Diethylamino-phenyl-acetic acid hydrochloride of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted) and methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).[2]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications in Drug Development
Phenylacetic acid and its derivatives are important starting materials for the synthesis of numerous drugs.[3] For instance, they are used in the production of pharmaceuticals such as bendazol, camylofine, and lorcainide.[3] Diethylamino-phenyl-acetic acid hydrochloride itself has shown potential as an analgesic and anti-inflammatory agent.[1] Its effectiveness in pain management makes it a candidate for the development of new analgesic drugs.[1] Furthermore, it has been identified as a suitable anti-inflammatory agent for percutaneous applications.[1]
Conclusion
This technical guide has provided a detailed overview of the molecular formula, weight, synthesis, and analytical characterization of Diethylamino-phenyl-acetic acid hydrochloride. The information presented herein is intended to support researchers and scientists in their work with this compound, particularly in the field of drug development. Adherence to the described synthetic and analytical protocols is crucial for ensuring the quality and reliability of research outcomes.
References
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
Sources
Methodological & Application
Synthesis of Diethylamino-phenyl-acetic Acid Hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Diethylamino-phenyl-acetic acid hydrochloride, a valuable building block in pharmaceutical and organic chemistry. The protocol herein details a robust and efficient two-step synthesis commencing with a modified Strecker reaction to form the intermediate α-(diethylamino)phenylacetonitrile, followed by acidic hydrolysis to yield the target compound. This application note emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis for research and development applications.
Introduction
α-Amino acids and their derivatives are fundamental components in the development of novel therapeutic agents, peptidomimetics, and chiral ligands. Diethylamino-phenyl-acetic acid, also known as N,N-diethyl-α-phenylglycine, is a synthetic amino acid analog whose structure is of significant interest in medicinal chemistry for its potential biological activities. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.
The synthesis of α-amino acids has been a subject of extensive research, with the Strecker synthesis being one of the most classical and versatile methods.[1][2] This one-pot, three-component reaction typically involves an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1][2] This protocol adapts the classical Strecker synthesis by utilizing a secondary amine, diethylamine, to directly install the N,N-diethyl functionality.
Synthesis Overview
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride is achieved in two primary stages:
-
Strecker Reaction: A three-component reaction between benzaldehyde, diethylamine, and a cyanide source to form α-(diethylamino)phenylacetonitrile.
-
Hydrolysis and Salt Formation: Acid-catalyzed hydrolysis of the nitrile intermediate to the carboxylic acid, followed by in-situ formation of the hydrochloride salt.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of Diethylamino-phenyl-acetic acid hydrochloride.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 100-52-7 | Freshly distilled recommended |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 109-89-7 | |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | EXTREMELY TOXIC |
| Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Glacial |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |
| Water | H₂O | 18.02 | 7732-18-5 | Deionized |
Safety Precautions: This protocol involves the use of highly toxic sodium cyanide. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit readily available and be familiar with its use. Neutralize all cyanide-containing waste with an excess of bleach before disposal.
Step 1: Synthesis of α-(Diethylamino)phenylacetonitrile
This procedure is adapted from a general method for the one-pot synthesis of α-amino nitriles.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol).
-
Addition of Cyanide Source: In a separate beaker, dissolve sodium cyanide (4.9 g, 0.1 mol) in 20 mL of water. Caution: Highly toxic.
-
Reaction Execution: Cool the flask containing the benzaldehyde and diethylamine mixture to 0-5 °C in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise to the stirred mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, add 10 mL of glacial acetic acid dropwise.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.
-
Shake the funnel and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-(diethylamino)phenylacetonitrile as an oil.
Step 2: Hydrolysis to Diethylamino-phenyl-acetic Acid Hydrochloride
The hydrolysis of nitriles to carboxylic acids is a standard procedure.[1][4]
-
Reaction Setup: Transfer the crude α-(diethylamino)phenylacetonitrile to a 500 mL round-bottom flask.
-
Hydrolysis: Add 100 mL of concentrated hydrochloric acid (37%). Caution: Corrosive.
-
Heat the mixture to reflux (approximately 110 °C) with stirring for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure Diethylamino-phenyl-acetic acid hydrochloride as a white crystalline solid.
-
Dry the final product in a vacuum oven at 50-60 °C.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Melting Point (m.p.): Compare the observed melting point with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., carboxylic acid, amine salt).
-
Mass Spectrometry (MS): To determine the molecular weight.
Discussion
The presented protocol offers a straightforward and efficient method for the synthesis of Diethylamino-phenyl-acetic acid hydrochloride. The use of a secondary amine in the Strecker synthesis is a key feature, allowing for the direct formation of the N,N-disubstituted α-aminonitrile.[2] The subsequent acid-catalyzed hydrolysis is a robust method for converting the nitrile to the carboxylic acid while simultaneously forming the hydrochloride salt.
The initial formation of an iminium ion from the reaction of benzaldehyde and diethylamine is a critical step in the Strecker reaction. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the α-aminonitrile.[2] The acidic conditions of the hydrolysis step not only convert the nitrile to a carboxylic acid but also protonate the basic diethylamino group, leading to the formation of the hydrochloride salt.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of Diethylamino-phenyl-acetic acid hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors.
References
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
ACS Publications. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
-
Supporting Information. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. [Link]
- Google Patents.
-
ResearchGate. Three component Strecker reaction using benzaldehyde (1 mmol), aniline... [Link]
-
ResearchGate. Conversion of phenylacetonitrile to phenylacetic acid and... [Link]
-
Organic Syntheses. diphenylacetonitrile. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
ACS Publications. Sulfur-Enabled Dehydrogenative Transformation of Phenylacetonitriles to α-Iminonitriles with Aliphatic Amines. [Link]
-
ResearchGate. Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. Structural data and theoretical calculations. [Link]
-
Durham e-Theses. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
ResearchGate. Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). [Link]
-
ResearchGate. (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
- Google Patents.
- Google Patents.
-
Organic Syntheses. α-PHENYLCINNAMONITRILE. [Link]
Sources
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Diethylamino-phenyl-acetic acid hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Diethylamino-phenyl-acetic acid hydrochloride. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability testing, and purity assessment of the active pharmaceutical ingredient (API). The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and validation according to ICH guidelines.
Introduction and Scientific Rationale
Diethylamino-phenyl-acetic acid hydrochloride is a compound of interest in pharmaceutical development for its potential analgesic and anti-inflammatory properties.[1] As with any active pharmaceutical ingredient, a reliable and validated analytical method is paramount to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2]
The development of a stability-indicating method is a critical requirement mandated by regulatory bodies like the ICH.[2] Such a method must be capable of accurately quantifying the API in the presence of its potential impurities and degradation products.[2][3] This application note describes a method developed with these principles at its core, ensuring specificity through forced degradation studies and careful optimization of chromatographic parameters.
Physicochemical Properties and Method Design
The molecular structure of Diethylamino-phenyl-acetic acid hydrochloride dictates the chromatographic strategy. Key properties influencing the method design include:
-
Polarity and Hydrophobicity: The presence of a phenyl group gives the molecule a moderate degree of hydrophobicity (predicted LogP of 1.8), making it well-suited for reversed-phase chromatography.[1]
-
Ionizable Groups: The molecule possesses two key ionizable functional groups: a carboxylic acid (pKa ~4-5) and a tertiary amine (diethylamino group, pKa ~10.5).[1] The ionization state of these groups is highly dependent on the mobile phase pH and critically affects retention and peak shape.
-
UV Chromophore: The phenyl ring acts as a chromophore, allowing for ultraviolet (UV) detection. While the parent phenylacetic acid has a low absorbance at higher wavelengths, detection at lower wavelengths (e.g., 210-220 nm) is expected to provide excellent sensitivity.[4]
Based on these characteristics, a C18 stationary phase was selected for its versatility and robust performance with moderately polar compounds. The mobile phase consists of a phosphate buffer to control the pH and an organic modifier (acetonitrile) to control elution strength. A pH of ~6.8 was chosen as a starting point to ensure the carboxylic acid is ionized (negatively charged) and the tertiary amine is also ionized (positively charged), which can provide good retention and peak shape on a C18 column.[5]
Experimental Workflow and Protocol
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Diethylamino-phenyl-acetic acid hydrochloride reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Sodium hydroxide (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
-
Software: OpenLab CDS or equivalent chromatography data station.
Chromatographic Conditions
A summary of the final optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 6.8 with NaOH) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Run Time | 20 minutes |
Step-by-Step Protocol
1. Buffer Preparation (Mobile Phase A): a. Weigh and dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water to make a 25 mM solution. b. Adjust the pH of the solution to 6.8 using a 1 M solution of sodium hydroxide. c. Filter the buffer through a 0.45 µm nylon membrane filter before use.
2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of Diethylamino-phenyl-acetic acid hydrochloride reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). c. Sonicate for 5 minutes to ensure complete dissolution.
3. Working Standard and Calibration Curve Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
4. Sample Preparation: a. Accurately weigh the sample powder containing the API. b. Quantitatively transfer it to a volumetric flask and add diluent to approximately 70% of the volume. c. Sonicate for 15 minutes, then allow to cool to room temperature. d. Dilute to the final volume with diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL). e. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. System Setup and Analysis: a. Set up the HPLC system according to the conditions in Table 1. b. Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved. c. Create a sequence including blanks, calibration standards, and samples. d. Inject the solutions and acquire the data.
Data Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to the final result calculation.
Sources
Application Notes and Protocols for the Analysis of Phenylacetic Acid Derivatives
Introduction: The Significance of Phenylacetic Acid Derivatives
Phenylacetic acid (PAA) and its derivatives represent a broad class of compounds with significant importance across the pharmaceutical, environmental, and biomedical fields. In the pharmaceutical industry, this class includes potent non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and felbinac, which are widely used to manage pain and inflammation. Beyond medicine, PAA derivatives are also studied as metabolites in various biological pathways and as potential environmental contaminants. Given their widespread use and biological activity, the development of robust, accurate, and reliable analytical methods for the quantification and identification of these compounds is of paramount importance for drug development, quality control, and clinical and environmental monitoring.[1]
This guide provides a comprehensive overview of the primary analytical techniques for the analysis of phenylacetic acid derivatives, with a focus on practical, field-proven protocols and the scientific rationale behind methodological choices. It is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical workflows for this important class of molecules.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for phenylacetic acid derivatives is primarily dictated by the sample matrix, the required sensitivity, and the specific derivative being analyzed. The most commonly employed and validated methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and to a lesser extent, spectroscopic techniques.
| Technique | Principle | Advantages | Common Applications |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High versatility, suitable for a wide range of derivatives without derivatization, robust and reproducible. | Quantification of APIs in pharmaceutical formulations, analysis in biological fluids. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for identification of unknown derivatives. | Analysis of derivatives in complex biological matrices, metabolic studies. |
| Spectroscopy (UV-Vis, FTIR, Raman) | Measurement of the interaction of electromagnetic radiation with the sample. | Rapid, non-destructive, provides structural information. | Qualitative identification, raw material screening, limited quantitative applications. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly in the reversed-phase mode, stands as the most prevalent technique for the routine analysis of phenylacetic acid derivatives in pharmaceutical quality control.
The Causality Behind Experimental Choices in HPLC
-
Column Selection: The choice of a C18 or C8 stationary phase is standard for the analysis of PAA derivatives due to their moderate hydrophobicity. These columns provide excellent retention and separation of these acidic compounds from other formulation excipients or endogenous components in biological samples.[2]
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The buffer, often containing an acid like phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group of the PAA derivatives. This ensures a consistent retention time and improved peak shape.
-
Detector Selection: UV detection is the most common choice, as the phenyl group in these derivatives provides strong chromophores. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For instance, diclofenac is often monitored at 210 nm or 276 nm.[2]
-
Internal Standard (IS): The use of an internal standard is highly recommended, especially for complex matrices, to correct for variations in sample preparation and injection volume. The ideal IS should be structurally similar to the analyte but well-resolved chromatographically. For phenylacetic acid derivatives, other NSAIDs or structurally related compounds are often employed.[3][4]
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of phenylacetic acid derivatives.
Protocol 1: HPLC-UV Analysis of Diclofenac in Pharmaceutical Tablets
This protocol is adapted from a validated method for the quantification of diclofenac sodium in commercial tablets.[2]
1. Materials and Reagents:
- Diclofenac Sodium reference standard
- Acetonitrile (HPLC grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Lidocaine (Internal Standard)
- Commercial diclofenac sodium tablets (e.g., 50 mg)
2. Instrumentation:
- HPLC system with a UV detector
- C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size)
- Data acquisition and processing software
3. Chromatographic Conditions:
- Mobile Phase: 0.05 M Orthophosphoric acid (pH 2.0) : Acetonitrile (35:65 v/v)
- Flow Rate: 2.0 mL/min
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
4. Preparation of Solutions:
- Standard Stock Solution (Diclofenac): Accurately weigh and dissolve 10 mg of diclofenac sodium reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
- Internal Standard Stock Solution (Lidocaine): Prepare a 100 µg/mL solution of lidocaine in the mobile phase.
- Calibration Standards: Prepare a series of calibration standards by diluting the diclofenac stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.[2] Add a constant amount of the internal standard to each calibration standard.
- Sample Preparation:
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of diclofenac sodium and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 µm syringe filter.
- Dilute the filtered solution with the mobile phase to obtain a final theoretical concentration within the calibration range. Add the internal standard.
5. Analysis:
- Inject the calibration standards, sample solutions, and quality control samples into the HPLC system.
- Construct a calibration curve by plotting the peak area ratio of diclofenac to the internal standard against the concentration of diclofenac.
- Determine the concentration of diclofenac in the sample solutions from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity
GC-MS is a powerful technique for the analysis of phenylacetic acid derivatives, particularly in complex biological matrices where high sensitivity and specificity are required. A key consideration for GC-MS analysis of these compounds is their low volatility, which necessitates a derivatization step.
The Rationale Behind Derivatization in GC-MS
Phenylacetic acid and its derivatives contain a polar carboxylic acid group, which makes them non-volatile. Derivatization is a chemical reaction that converts this polar group into a less polar, more volatile functional group, making the analyte suitable for GC analysis.[5][6][7]
-
Silylation: This is the most common derivatization technique for carboxylic acids.[6] It involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[8][9] The choice of reagent can depend on the specific derivative and the presence of other functional groups. The silylation reaction is a nucleophilic attack (SN2 mechanism), and the efficiency depends on the leaving group of the silylating agent.[5]
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of phenylacetic acid derivatives.
Protocol 2: GC-MS Analysis of Diclofenac in Water Samples
This protocol is based on a method for the determination of diclofenac in water, which can be adapted for other matrices with appropriate sample preparation.[8]
1. Materials and Reagents:
- Diclofenac reference standard
- Chloroform (analytical grade)
- N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
- Internal Standard (e.g., a deuterated analog of diclofenac or another NSAID)
2. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column)
- Data acquisition and processing software
3. GC-MS Conditions:
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For diclofenac, the molecular ion peak of its derivative (m/z 277) can be monitored.[10]
4. Sample Preparation and Derivatization:
- Extraction:
- To a 10 mL water sample, add the internal standard.
- Perform a liquid-liquid extraction with a suitable organic solvent like chloroform.[8]
- Vortex the mixture and centrifuge to separate the phases.
- Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Derivatization:
- To the dried residue, add 25 µL of MSTFA.[8]
- Seal the vial and heat at 60 °C for 30 minutes to complete the derivatization.
- Cool the vial to room temperature before injection.
5. Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- For quantification, create a calibration curve using standards prepared in a similar manner.
- For identification, compare the obtained mass spectrum with a reference library.
Spectroscopic Methods: For Rapid Screening and Identification
While less common for quantification, spectroscopic techniques like UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can be valuable for the qualitative analysis and screening of phenylacetic acid derivatives.
-
UV-Visible Spectroscopy: This technique is often used for the quantification of NSAIDs in simple formulations.[11][12][13] The method is based on Beer's Law and relies on the chromophoric nature of the phenylacetic acid backbone. For diclofenac, a linear response has been observed in the range of 5-25 ppm.[11]
-
FTIR Spectroscopy: FTIR is a powerful tool for identifying functional groups. The carboxylic acid group of PAA derivatives gives rise to characteristic broad O-H stretching bands around 3000 cm⁻¹ and strong C=O stretching bands between 1760-1690 cm⁻¹.[14][15] While primarily qualitative, quantitative analysis is possible by measuring the intensity of specific absorption bands.[16]
-
Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that requires minimal sample preparation.[17] It can be used for the identification of active pharmaceutical ingredients (APIs) in solid dosage forms and can differentiate between different polymorphic forms.[18] Quantitative applications are also emerging, particularly in process analytical technology (PAT) for real-time monitoring of drug concentration during manufacturing.[18][19][20][21]
Method Validation: Ensuring Data Integrity and Reliability
Validation of an analytical method is crucial to demonstrate its suitability for the intended purpose.[22] The validation process should follow the guidelines of regulatory bodies such as the International Council for Harmonisation (ICH).[2]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients, impurities, or degradation products at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for the API. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |
Protocol 3: Validation of the HPLC Method for Diclofenac
This protocol outlines the steps to validate the HPLC method described in Protocol 1, in accordance with ICH guidelines.[2][22]
1. Specificity:
- Inject a blank (mobile phase), a placebo solution (containing all excipients but no diclofenac), a standard solution of diclofenac, and a sample solution.
- Demonstrate that there are no interfering peaks at the retention time of diclofenac.
2. Linearity:
- Analyze the calibration standards (10-200 µg/mL) in triplicate.
- Plot the mean peak area ratio (diclofenac/IS) against the concentration and perform a linear regression analysis.
- The correlation coefficient (r²) should be ≥ 0.999.[11]
3. Accuracy:
- Perform a recovery study by spiking a placebo mixture with known amounts of diclofenac at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
- Prepare and analyze three samples at each level.
- Calculate the percentage recovery. The mean recovery should be within 98-102%.
4. Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The RSD should be ≤ 2%.
- Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD between the results should be ≤ 2%.
5. LOD and LOQ:
- Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions. The LOD should have a signal-to-noise ratio of approximately 3:1, and the LOQ should have a ratio of approximately 10:1. For diclofenac, an LOD of 12.5 ng/mL has been reported.[2]
6. Robustness:
- Introduce small, deliberate changes to the method parameters, such as:
- Mobile phase composition (e.g., ±2% acetonitrile)
- pH of the aqueous phase (e.g., ±0.2 units)
- Flow rate (e.g., ±0.1 mL/min)
- Column temperature (e.g., ±5 °C)
- Analyze a sample under each of these modified conditions and evaluate the impact on the results. The system suitability parameters should remain within acceptable limits.
Conclusion
The analytical landscape for phenylacetic acid derivatives is well-established, with HPLC and GC-MS being the cornerstone techniques for their quantification and identification. The choice between these methods is guided by the specific analytical challenge, with HPLC offering versatility for routine quality control and GC-MS providing enhanced sensitivity for trace-level analysis in complex matrices. Spectroscopic methods serve as valuable complementary tools for rapid screening and structural elucidation.
A thorough understanding of the principles behind each technique and the rationale for methodological choices is crucial for developing robust and reliable analytical methods. Furthermore, rigorous method validation in accordance with regulatory guidelines is a non-negotiable step to ensure the integrity and accuracy of the generated data. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and researchers in their pursuit of accurate and defensible analytical results for this important class of compounds.
References
- Al-Zurfi, A., et al. (2018). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Journal of Taibah University Medical Sciences, 13(4), 353-359.
- Asghar, M., et al. (2015). Analysis of diclofenac in water samples using in situ derivatization-vortex-assisted liquid-liquid microextraction with gas chromatography-mass spectrometry. Environmental Monitoring and Assessment, 187(11), 693.
- Pezzella, F., et al. (2020). A Fingerprint in a Fingerprint: Raman Spectral Analysis of Pharmaceutical Ingredients. Spectroscopy, 35(10), 22-30.
- Khan, I., et al. (2022). Quantification of Common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in their Fixed-Drug Combinations (FDCs)
- MilliporeSigma. (n.d.).
- Bansal, S., et al. (2020). Analytical method development and validation of diclofenac sodium by UV-visible spectroscopy using AUC method. GSC Biological and Pharmaceutical Sciences, 10(2), 133-140.
- Patel, R., et al. (2019). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
- Bak, D. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-17.
- Zheng, Y., et al. (2015). Qualitative and Quantitative Analysis of Felbinac and Its Major Metabolites in Human Plasma and Urine by Liquid Chromatography Tandem Mass Spectrometry and Its Application After Intravenous Administration of Felbinac Trometamol Injection.
- Thermo Fisher Scientific. (n.d.). Real-time quantification and quality assessment of active pharmaceutical ingredients in hot-melt extrusion using process Raman spectroscopy.
- Ali, M., et al. (2020). Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. Molecules, 25(21), 5186.
- Islam, M. (2016). Should Commonly Prescribed Drugs Be Avoided as Internal Standard Choices in New Assays for Clinical Samples?. Bioanalysis, 8(15), 1541-1544.
- Dong, M. W. (2020). Analytical method development and validation of diclofenac sodium by UV-visible spectroscopy using AUC method. LCGC North America, 38(11), 624-635.
- Liyana-Arachchi, T. P., et al. (2021). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 125(4), 1045-1054.
- Al-khafaji, H. (2018). New method for determination of diclofenac sodium by High Performance Liquid Chromatography.
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.
- Asghar, M., et al. (2015). Analysis of diclofenac in water samples using in situ derivatization-vortex-assisted liquid-liquid microextraction with gas chromatography-mass spectrometry.
- Abdulla, H. A., & Baim, A. A. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(1), 147-156.
- Manda, C., et al. (2020). Development and Validation of Hplc-Dad Method for Diclofenac Sodium Assay from New Orodispersible Tablets with Co-Process. Revista de Chimie, 71(2), 334-342.
- Guillarme, D., & Veuthey, J. L. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 646.
- Al-Saeed, M. (2016). GC–MS Determination of Diclofenac in Human Plasma.
- Chrom Tech, Inc. (2023).
- Gendela, T. (2018). NSAID Analysis Using Chromatographic and Spectrophotometric Methods. Semantic Scholar.
- Neves, C. M., et al. (2024). Fatty Acids-Based Eutectic Solvents Liquid Membranes for Removal of Sodium Diclofenac from Water. ACS Sustainable Resource Management.
- WuXi AppTec. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Smart, K., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18.
- Gebrehiwot, M., et al. (2014). Quantitative analysis of some NSAIDS and caffeine by titrimetric, UV/visible spectroscopy and potentiometric techniques. World Journal of Pharmaceutical Research, 3(9), 195-209.
- Mane, S., et al. (2019). Development and Validation of Diclofenac sodium in tablets using Simple UV Spectrophotometric method. Research Journal of Pharmacy and Technology, 12(9), 4275-4279.
- Daugherty, M., & Lundergan, M. (2020). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- Patel, N. K., et al. (2023). RP-HPLC Method Development for Estimation of Diclofenac Diethylamine Topical Solution. International Journal of Pharmaceutical Sciences and Research, 14(7), 3466-3472.
- Thermo Fisher Scientific. (n.d.). Real-time quantification and quality assessment of active pharmaceutical ingredients in hot-melt extrusion using process Raman spectroscopy.
- Andersson, M. (2022).
- Shentu, J., et al. (2009). Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat.
- Supelco. (n.d.).
- Stanković, M., et al. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 119-125.
- Patel, D., et al. (2023).
- Ghiasvand, A., & Shadabi, S. (2015). A new homogeneous liquid-liquid extractive-spectrophotometric method for determination of diclofenac in urine. Oriental Journal of Chemistry, 31(3), 1547-1556.
- University of California, Los Angeles. (n.d.). IR: carboxylic acids.
- Rahman, M., et al. (2016). Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. BMC Research Notes, 9, 404.
- Patel, R., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
- Akhmedov, S., et al. (2024). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF DICLOFENAC IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical and Bio-Medical Science, 3(1), 1-10.
- Gaikwad, S. S. (2017). A Review : Analytical Methods For Determination Of Diclofenac In Pharmaceutical Samples. International Journal of Pharmaceutical Sciences and Research, 8(10), 4069-4076.
- Quintela, M., et al. (2021). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules, 26(23), 7306.
- Contract Pharma. (2021). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromtech.com [chromtech.com]
- 7. gcms.cz [gcms.cz]
- 8. Analysis of diclofenac in water samples using in situ derivatization-vortex-assisted liquid-liquid microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. allsubjectjournal.com [allsubjectjournal.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. contractpharma.com [contractpharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. allsubjectjournal.com [allsubjectjournal.com]
Application Notes and Protocols for Preclinical Studies of Diethylamino-phenyl-acetic acid hydrochloride
Introduction
Diethylamino-phenyl-acetic acid hydrochloride is a compound with a phenylacetic acid core structure, a class of molecules known for a variety of pharmacological activities.[1] Preliminary evidence suggests that this compound may possess anti-inflammatory, analgesic, antimicrobial, and antiparasitic properties.[2] The hydrochloride salt form typically enhances solubility and bioavailability.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical experimental studies to rigorously evaluate the therapeutic potential of Diethylamino-phenyl-acetic acid hydrochloride. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.
Physicochemical Properties and Characterization
A thorough characterization of the test compound is the foundational step for any preclinical study.
| Property | Value | Source |
| IUPAC Name | 2-(diethylamino)-2-phenylacetic acid;hydrochloride | PubChem |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [2] |
| Molecular Weight | 243.73 g/mol | [2] |
| CAS Number | 1097635-16-9 | [2] |
Analytical Characterization Protocol:
For ensuring the identity, purity, and stability of Diethylamino-phenyl-acetic acid hydrochloride, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structural integrity of the molecule.
-
Protocol: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectral data should be consistent with the expected chemical shifts and coupling constants for the proposed structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Protocol: Utilize electrospray ionization (ESI) mass spectrometry to obtain the mass-to-charge ratio (m/z) of the molecular ion. The observed m/z should correspond to the calculated molecular weight.
-
Experimental Design Workflow
The following workflow provides a logical progression for the preclinical evaluation of Diethylamino-phenyl-acetic acid hydrochloride, starting with broad in vitro screening and moving towards more complex in vivo models and safety assessments.
Caption: A stepwise experimental workflow for the preclinical evaluation of Diethylamino-phenyl-acetic acid hydrochloride.
Part 1: In Vitro Efficacy Screening
Cytotoxicity Assessment
Rationale: It is crucial to determine the concentration range at which Diethylamino-phenyl-acetic acid hydrochloride is non-toxic to cells before evaluating its specific biological activities. The MTT and XTT assays are reliable colorimetric methods to assess cell viability by measuring mitochondrial metabolic activity.[3]
Protocol: MTT/XTT Cell Viability Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Diethylamino-phenyl-acetic acid hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT/XTT Assay:
-
For MTT Assay:
-
For XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[5]
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
In Vitro Anti-inflammatory Activity
Rationale: Phenylacetic acid derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[2][6] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established in vitro model for studying inflammation, as they produce key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[4][7]
Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Diethylamino-phenyl-acetic acid hydrochloride (determined from the cytotoxicity assay) for 1 hour. Include a vehicle control and a positive control (e.g., dexamethasone, 1 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[4] A standard curve with sodium nitrite should be used for quantification.
-
-
Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Production:
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE₂, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[4]
-
-
-
Mechanism of Action (Optional follow-up):
-
Western Blot Analysis:
-
To investigate the effect on the NF-κB pathway, analyze the protein expression levels of key signaling molecules such as phosphorylated IκBα, and the nuclear translocation of p65.
-
To assess the impact on pro-inflammatory enzymes, measure the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
-
COX Enzyme Activity Assay:
-
Perform in vitro COX-1 and COX-2 enzyme inhibition assays to directly assess the inhibitory activity of the compound on these enzymes.
-
-
Visualization of the NF-κB Signaling Pathway
Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway in macrophages.
Antimicrobial Susceptibility Testing
Rationale: To evaluate the antimicrobial potential of Diethylamino-phenyl-acetic acid hydrochloride, determining the Minimum Inhibitory Concentration (MIC) is a standard method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution Method:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Diethylamino-phenyl-acetic acid hydrochloride in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Part 2: In Vivo Efficacy Models
Analgesic Activity Assessment
Rationale: The acetic acid-induced writhing test is a model of visceral pain, while the hot plate test assesses central analgesic activity.[9] Using both models provides a broader understanding of the compound's potential analgesic effects.
Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals:
-
Use male ICR mice (20-25 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Group the animals (n=6-8 per group).
-
Administer Diethylamino-phenyl-acetic acid hydrochloride orally (p.o.) or intraperitoneally (i.p.) at different doses (e.g., 10, 30, 100 mg/kg).
-
The compound can be dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80).
-
Administer the vehicle to the control group and a standard analgesic drug (e.g., diclofenac, 10 mg/kg, i.p.) to the positive control group.
-
-
Induction of Writhing and Observation:
-
Thirty minutes after drug administration, inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.[10]
-
Immediately after the injection, place each mouse in an individual observation cage.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Protocol: Hot Plate Test in Mice
-
Animals:
-
Use male Swiss albino mice (20-25 g).
-
-
Procedure:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]
-
Record the latency time for the mouse to show a pain response (e.g., licking its paws or jumping).
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
-
Drug Administration and Testing:
-
Administer the test compound and controls as described in the writhing test.
-
Measure the reaction time on the hot plate at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Compare the reaction times of the treated groups with the control group. An increase in reaction time indicates an analgesic effect.
-
Anti-inflammatory Activity Assessment
Rationale: The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the anti-inflammatory activity of compounds.[12] Carrageenan injection induces a local inflammatory response characterized by edema formation.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Use male Wistar rats (150-200 g).
-
-
Drug Administration:
-
Administer the test compound and controls as described for the analgesic models. A standard anti-inflammatory drug like indomethacin (10 mg/kg) can be used as a positive control.
-
-
Induction of Edema and Measurement:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
-
Part 3: Safety and Pharmacokinetic Profiling
Acute Oral Toxicity Study
Rationale: An acute oral toxicity study is essential to determine the potential adverse effects of a single high dose of the compound and to estimate its LD₅₀ (median lethal dose). The OECD Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[14]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Animals:
-
Use female rats (as they are generally more sensitive).
-
-
Procedure:
-
Administer a starting dose of the compound (e.g., 300 mg/kg) to a group of three fasted rats.
-
Observe the animals for mortality and clinical signs of toxicity for 14 days.
-
Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down according to the OECD 423 guideline.[14]
-
The study allows for the classification of the compound into a specific toxicity category based on the observed mortality at different dose levels.
-
-
Observations:
-
Record mortality, clinical signs (changes in skin, fur, eyes, and behavior), and body weight changes throughout the 14-day observation period.
-
At the end of the study, perform a gross necropsy on all animals.
-
Pharmacokinetic Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Diethylamino-phenyl-acetic acid hydrochloride is crucial for interpreting the efficacy and toxicity data and for designing appropriate dosing regimens for further studies.
Protocol: Preliminary Pharmacokinetic Study in Rodents
-
Animals and Dosing:
-
Use rats or mice.
-
Administer a single dose of the compound via the intended clinical route (e.g., oral or intravenous).
-
-
Sample Collection:
-
Collect blood samples at various time points after administration (e.g., 0, 15, 30, 60 minutes, and 2, 4, 8, 24 hours).
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½).
-
Conclusion
The experimental designs outlined in this document provide a robust framework for the preclinical evaluation of Diethylamino-phenyl-acetic acid hydrochloride. By systematically assessing its cytotoxicity, in vitro and in vivo efficacy, and safety profile, researchers can make informed decisions about its potential as a therapeutic agent. Adherence to these detailed protocols and established guidelines will ensure the generation of high-quality, reproducible data essential for advancing the compound through the drug development pipeline.
References
- Gorems, A., et al. (2024). In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models. BMC Complementary Medicine and Therapies.
-
Wikipedia. Phenylacetic acid. [Link]
-
JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
- Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters.
- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Tre
- Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.
- Pharmacokinetics of 4-acetylaminophenylacetic acid.
-
Wikipedia. Analgesic. [Link]
-
Frontiers. Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. [Link]
- Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central.
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
MDPI. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. [Link]
- Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)
- Chae, H. J. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
-
Maze Engineers. Rodent Hot Plate Pain Assay. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- Extended Evaluation of the Acetic Acid-Induced Writhing Test in the Mice.
-
Journal of Physiology and Pharmacology. 1106_article_08. [Link]
- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. PubMed.
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study.
- Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PubMed Central.
- Evidence for lipopolysaccharide-induced differentiation of RAW264.7 murine macrophage cell line into dendritic like cells.
-
Frontiers. Methods Used to Evaluate Pain Behaviors in Rodents. [Link]
-
Bio-protocol. Carrageenan-induced paw edema assay. [Link]
-
Wikipedia. Phenelzine. [Link]
-
Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report. [Link]
-
Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. [Link]
- Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.
- OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure.
- FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S)
Sources
- 1. Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. NFκB dynamics-dependent epigenetic changes modulate inflammatory gene expression and induce cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 12. inotiv.com [inotiv.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethylamino-phenyl-acetic acid hydrochloride
Welcome to the technical support center for the synthesis of Diethylamino-phenyl-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in this synthesis.
Introduction to the Synthesis
The synthesis of Diethylamino-phenyl-acetic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the conversion of phenylacetic acid to its corresponding acid chloride, followed by amidation with diethylamine, and subsequent hydrochloride salt formation. An alternative pathway involves the acidic hydrolysis of the corresponding amide, N,N-diethyl-2-phenylacetamide.
This guide will walk you through the critical aspects of these synthetic routes, providing practical advice to overcome common challenges.
Visualizing the Synthetic Pathways
To provide a clear overview, the two primary synthetic pathways are illustrated below.
Caption: Primary synthetic routes to Diethylamino-phenyl-acetic acid hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Phenylacetyl Chloride Formation Step
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient chlorinating agent.2. Low reaction temperature.3. Inadequate reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of thionyl chloride or oxalyl chloride.2. Ensure the reaction is gently refluxed.[1] 3. Monitor the reaction by TLC or quenching a small aliquot and checking for the presence of the starting carboxylic acid. Extend the reaction time if necessary. |
| Formation of a dark, tarry substance | 1. Overheating during the reaction.2. Presence of impurities in the phenylacetic acid starting material.3. Phenylacetyl chloride is unstable and can self-condense at elevated temperatures.[1] | 1. Maintain a gentle reflux and avoid excessive heating.2. Use high-purity phenylacetic acid.[2] 3. Use the freshly prepared phenylacetyl chloride immediately in the next step without purification by distillation if possible. |
| Yellow precipitate formation (when using PCl₃) | This is likely phosphorous acid residue.[3] | The phenylacetyl chloride solution can often be decanted from the solid residue and used directly.[3] |
Problem 2: Challenges During the Amidation Reaction
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low conversion to the amide | 1. Insufficient diethylamine.2. Reaction temperature is too low.3. Inefficient mixing. | 1. Use an excess of diethylamine (at least 2 equivalents) to react with the phenylacetyl chloride and to neutralize the HCl byproduct.[4] 2. The reaction is often exothermic; however, gentle warming may be required to drive it to completion. Monitor by TLC.3. Ensure vigorous stirring, especially during the addition of phenylacetyl chloride. |
| Formation of a thick, unmanageable slurry | The diethylamine hydrochloride salt is precipitating. | Add a suitable inert solvent (e.g., dichloromethane, diethyl ether) to maintain a stirrable mixture.[5] |
| Presence of unreacted phenylacetic acid in the product | Incomplete conversion to phenylacetyl chloride in the previous step. | During work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acidic starting material.[6] |
Problem 3: Difficulties with Product Isolation and Purification
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product oils out during hydrochloride salt formation | 1. The concentration of the product in the solvent is too high.2. The solvent is not ideal for crystallization.3. The rate of cooling is too fast. | 1. Dilute the solution with more of the chosen solvent.2. Try a different solvent system. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like diethyl ether or hexanes) can be effective.[7][8] 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| Failure of the hydrochloride salt to precipitate | 1. The product is too soluble in the chosen solvent.2. Insufficient HCl has been added. | 1. Add a non-polar co-solvent (e.g., diethyl ether, hexanes) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.[7] 2. Ensure the solution is acidic (pH < 2) by checking with pH paper. Add more HCl solution or gas if necessary. |
| Product is difficult to filter | The crystals are very fine. | Allow the solution to crystallize more slowly. Alternatively, after filtration, wash the solid with a cold, non-polar solvent to remove residual solvent that may be causing the crystals to clump. |
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for the first step, thionyl chloride or oxalyl chloride?
Both thionyl chloride and oxalyl chloride are effective for converting phenylacetic acid to phenylacetyl chloride. Thionyl chloride is often preferred on a larger scale due to its lower cost, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.[9] Oxalyl chloride can sometimes give higher yields on a smaller scale and the reaction can be run under milder conditions.[1]
Q2: How can I effectively remove excess diethylamine after the amidation reaction?
Excess diethylamine, being basic, can be removed during the work-up by washing the organic layer with a dilute acidic solution, such as 1M HCl.[5] The resulting diethylamine hydrochloride is water-soluble and will be partitioned into the aqueous layer.
Q3: What are the key safety precautions I should take during this synthesis?
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[10]
-
Diethylamine is a volatile and flammable liquid with a strong, unpleasant odor. It should also be handled in a fume hood.
-
The reaction of phenylacetyl chloride with diethylamine is highly exothermic . The acid chloride should be added slowly to the amine solution, and cooling may be necessary to control the reaction rate.
Q4: What is the best solvent for the recrystallization of the final product?
A mixture of ethanol and water or ethanol and diethyl ether is commonly used.[7] The ideal solvent system will dissolve the product when hot but have low solubility when cold. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific product.
Q5: My final product has a brownish color. How can I decolorize it?
A brownish color may indicate the presence of impurities. During the work-up, after dissolving the crude product in a suitable solvent, you can treat the solution with activated carbon. The activated carbon will adsorb colored impurities, and can then be removed by filtration before proceeding with the crystallization.
Experimental Protocols
Protocol 1: Synthesis of Phenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add phenylacetic acid (1 equivalent).
-
Under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
After the addition is complete, slowly heat the mixture to a gentle reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature. The crude phenylacetyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of N,N-diethyl-2-phenylacetamide
-
In a separate flask, dissolve diethylamine (2.5 equivalents) in an anhydrous inert solvent (e.g., dichloromethane or diethyl ether).
-
Cool the diethylamine solution in an ice bath.
-
Slowly add the freshly prepared phenylacetyl chloride (1 equivalent) to the cooled diethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
Protocol 3: Work-up and Hydrochloride Salt Formation
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess diethylamine), saturated NaHCO₃ solution (to remove any unreacted phenylacetic acid), and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-2-phenylacetamide.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data for Success: Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry of Diethylamine | 2.0 - 2.5 equivalents | One equivalent acts as the nucleophile, while the second equivalent neutralizes the HCl generated, preventing the formation of the unreactive diethylamine hydrochloride salt.[4] |
| Reaction Temperature (Amidation) | 0°C to room temperature | The reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize side reactions. |
| Solvent for Amidation | Anhydrous aprotic solvents (DCM, Et₂O, THF) | Prevents reaction of the highly reactive phenylacetyl chloride with protic solvents. |
| Atmosphere | Inert (Nitrogen or Argon) | Phenylacetyl chloride is sensitive to moisture. An inert atmosphere prevents hydrolysis back to phenylacetic acid. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
References
-
Organic Syntheses, Coll. Vol. 2, p.195 (1943); Vol. 18, p.23 (1938). Link
-
ResearchGate. (2013). How can I synthesize phenylacetyl chloride using PCl3? [Online discussion]. Available at: [Link]
-
The Hive. (2004). Synthesis of Phenylacetyl Chloride. [Online forum post]. Available at: [Link]
- University of Wisconsin-Madison. (n.d.). The 2-Step Synthesis of Lidocaine. [Lab manual].
- Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture. US5632898A.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- ResearchGate. (2021).
-
ACS Publications. (2022). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Org. Process Res. Dev., 26(7), 2096–2104. [Link]
-
National Institutes of Health. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 26(16), 4996. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.701 (1955); Vol. 21, p.86 (1941). Link
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online discussion]. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Blog post]. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Wiley Online Library. (2020). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Asian J. Org. Chem., 9(12), 1994-2015. [Link]
-
CORE. (2016). Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid with Tri-n-Butyl Phosphate. J. Chil. Chem. Soc., 61(2). [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
ACS Publications. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. J. Am. Chem. Soc., 127(48), 16802–16803. [Link]
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Online forum post]. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Online forum post]. Available at: [Link]
-
PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. Retrieved from [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Frankly Chemistry. [Video]. Available at: [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Org. Process Res. Dev., 26(7), 1836–1852. [Link]
-
ResearchGate. (2014). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry? [Online discussion]. Available at: [Link]
-
ChemBK. (n.d.). N,N-DIETHYL-2-PHENYLACETAMIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
- CDH Fine Chemical. (2020). PHENYLACETYL CHLORIDE FOR SYNTHESIS.
Sources
- 1. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing HPLC Parameters for Phenylacetic Acid Derivatives
Welcome to the technical support center for the analysis of phenylacetic acid (PAA) and its derivatives using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the why behind experimental choices, ensuring robust and reliable results.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions encountered during the initial setup and optimization of HPLC methods for phenylacetic acid and its related compounds.
Q1: Where should I start with mobile phase selection for PAA derivatives?
A1: A successful separation begins with a well-chosen mobile phase. For reversed-phase HPLC of PAA derivatives, a combination of acidified water and an organic solvent is the standard approach.
-
Aqueous Component: Start with a buffered or acidified aqueous phase. Since PAA and its derivatives are acidic, maintaining a low pH is critical to ensure they are in their non-ionized (protonated) form.[1][2] This increases their hydrophobicity and retention on a reversed-phase column, leading to better peak shape and reproducibility. A good starting point is a mobile phase containing 0.1% formic acid or phosphoric acid.[3]
-
Organic Modifier: Acetonitrile is a common first choice due to its low viscosity and UV transparency.[4] Methanol is a suitable alternative and can offer different selectivity.[5][6]
-
Initial Gradient: A generic screening gradient of 5% to 95% organic modifier over 10-20 minutes is a practical way to determine the approximate elution conditions for your compounds of interest.
Q2: What type of HPLC column is most suitable for separating PAA and its derivatives?
A2: The choice of stationary phase is a powerful tool for controlling selectivity.
-
C18 (Octadecyl): A C18 column is the workhorse of reversed-phase HPLC and is an excellent starting point for the analysis of PAA derivatives.[7] It separates compounds primarily based on their hydrophobicity.
-
Phenyl: Phenyl columns offer a different selectivity profile due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of PAA derivatives.[6][8] This can be particularly useful for resolving closely related aromatic compounds. If you are struggling with co-elution on a C18 column, switching to a Phenyl column is a logical next step.[8]
-
Particle Size: Columns with smaller particle sizes (e.g., <3 µm) will provide higher efficiency and better resolution for closely eluting peaks, though they will also generate higher backpressure.[9]
Q3: How do I select the optimal detection wavelength for PAA derivatives?
A3: Phenylacetic acid and its derivatives typically exhibit strong UV absorbance at low wavelengths due to their aromatic ring structure. A UV detector is commonly used for their analysis. A starting wavelength of around 210-220 nm is often effective.[7][10] For specific derivatives, it is always best to determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution.
Q4: What are the key considerations for sample preparation?
A4: Proper sample preparation is crucial to protect the column and ensure reproducible results.
-
Dissolution Solvent: Ideally, dissolve your sample in a solvent that is the same as or weaker than the initial mobile phase composition.[11] Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system frits.
-
Extraction from Complex Matrices: For samples in complex matrices like plasma, a protein precipitation step followed by liquid-liquid extraction may be necessary to remove interferences.[7]
Part 2: Troubleshooting Common HPLC Issues
This section provides a systematic guide to diagnosing and resolving common problems encountered during the analysis of phenylacetic acid derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for PAA derivatives are tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds.[12][13] It is often caused by unwanted secondary interactions between the analyte and the stationary phase.
Systematic Troubleshooting for Peak Tailing:
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based column packing can be ionized at higher pH values and interact with the acidic analytes, causing tailing.[12] | Decrease Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of your analytes. This keeps both the analytes and the silanol groups in their neutral forms, minimizing ionic interactions.[4][14] Using a buffer or acid additive like formic or phosphoric acid is essential.[3] |
| Metal Contamination | Trace metals in the sample, mobile phase, or HPLC system can chelate with the acidic analytes, leading to tailing.[15] | Use a Metal-Free System: If possible, use PEEK tubing and fittings. Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can be effective. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks. | Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume. |
| Column Void or Contamination | A void at the head of the column or contamination from previous injections can disrupt the sample path, causing peak distortion.[16] | Flush the Column: Flush the column with a strong solvent. Reverse Flush: If the manufacturer allows, reverse the column and flush it. Replace the Column: If the problem persists, the column may need to be replaced. |
dot graph TD { A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 3?}; B -- No --> C[Decrease mobile phase pH using 0.1% Formic or Phosphoric Acid]; B -- Yes --> D{Is the column old or heavily used?}; C --> E[Re-inject Sample]; D -- Yes --> F[Flush column with strong solvent. If no improvement, replace column.]; D -- No --> G{Is sample concentration high?}; F --> E; G -- Yes --> H[Dilute sample and re-inject]; G -- No --> I[Consider secondary causes: metal contamination, mismatched sample solvent]; H --> E; I --> E; E --> J{Problem Solved?}; J -- Yes --> K[End]; J -- No --> L[Consult further with technical support]; }
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Retention Times
Q: The retention times for my PAA derivatives are drifting or shifting between injections. What should I investigate?
A: Stable retention times are critical for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase or the HPLC system itself.[17]
Systematic Troubleshooting for Retention Time Variability:
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Column Equilibration | The column is not fully equilibrated with the starting mobile phase conditions before injection. | Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs, especially in gradient methods.[17] |
| Mobile Phase Composition Changes | The composition of the mobile phase is changing over time due to evaporation of the more volatile organic component or improper mixing.[17] | Prepare Fresh Mobile Phase Daily: Do not let mobile phases sit for extended periods. Cover Solvent Reservoirs: Use caps or covers to minimize evaporation. Ensure Proper Degassing: Air bubbles can affect pump performance and lead to retention time shifts. |
| Fluctuating Column Temperature | The column temperature is not stable, which can affect retention times. | Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography.[18] |
| Leaks in the System | A small leak in a fitting or pump seal can cause flow rate fluctuations. | Perform a Leak Test: Systematically check all fittings for signs of leakage. |
dot graph TD { A[Start: Retention Time Drift] --> B{Is the column properly equilibrated?}; B -- No --> C[Increase equilibration time between runs]; B -- Yes --> D{Is the mobile phase fresh?}; C --> K[Re-run Analysis]; D -- No --> E[Prepare fresh mobile phase]; D -- Yes --> F{Is the column temperature controlled?}; E --> K; F -- No --> G[Use a column oven and set a stable temperature]; F -- Yes --> H{Are there any visible leaks?}; G --> K; H -- Yes --> I[Tighten fittings and check pump seals]; H -- No --> J[Check for pump proportioning issues or other hardware faults]; I --> K; J --> K; K --> L{Problem Resolved?}; L -- Yes --> M[End]; L -- No --> N[Consult advanced diagnostics]; }
Caption: Troubleshooting workflow for retention time drift.
Issue 3: Ghost Peaks
Q: I am seeing unexpected peaks in my chromatogram, especially in my blank injections. What are these "ghost peaks" and how can I get rid of them?
A: Ghost peaks are extraneous peaks that do not originate from the injected sample.[19] They often appear in gradient elution when impurities that have accumulated on the column are eluted as the solvent strength increases.[20]
Systematic Troubleshooting for Ghost Peaks:
| Potential Cause | Explanation | Recommended Solution(s) |
| Contaminated Mobile Phase | Impurities in the water, organic solvent, or additives can concentrate on the column and elute as ghost peaks.[21] | Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water. Filter Mobile Phase: Filter all aqueous mobile phase components. |
| Sample Carryover | Residual sample from a previous injection is retained in the injector or on the column. | Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash function. Run Blank Injections: Injecting a blank after a high-concentration sample can help identify carryover. |
| Contaminated System | Impurities can leach from tubing, vials, or other system components.[20] | Clean the System: Flush the entire system with a strong solvent like isopropanol. Use High-Quality Vials and Caps: Ensure vials and caps are from a reputable source and are not contributing contaminants. |
| Sample Degradation | The sample may be degrading in the autosampler vial. | Use a Cooled Autosampler: If available, keep the sample tray cooled to prevent degradation.[21] |
Part 3: Experimental Protocol Example
Objective: To provide a starting point for the HPLC analysis of Phenylacetic Acid.
1. Materials and Reagents:
-
Phenylacetic Acid standard
-
HPLC-grade Acetonitrile[5]
-
HPLC-grade water
-
Phosphoric Acid
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles |
| Mobile Phase A | 20 mM Phosphoric Acid in water |
| Mobile Phase B | Acetonitrile |
| Composition | 75:25 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 215 nm |
| Injection Volume | 5 µL |
3. Standard Preparation:
-
Prepare a stock solution of Phenylacetic Acid in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Perform serial dilutions to create working standards at the desired concentrations.
4. System Suitability:
-
Make five replicate injections of a working standard.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
5. Analysis:
-
Inject standards and samples.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of Phenylacetic Acid in the samples from the calibration curve.
References
-
Davis, B. A., & Durden, D. A. (1987). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Journal of Chromatography, Biomedical Applications, 416(1), 1-8. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Li, J., et al. (2010). HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Chinese Journal of Pharmaceutical Analysis, 2010-02. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
Ragaini, V., et al. (2002). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Molecular Catalysis A: Chemical, 182-183, 311-320. [Link]
-
Aecenar. (n.d.). Phenylacetic acid production (PAA-precursor). [Link]
-
Helfer, A. G., et al. (2015). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of the Brazilian Chemical Society, 26(8), 1624-1633. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. [Link]
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. [Link]
-
MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Wiczling, P., et al. (2005). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies, 28(1), 59-74. [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]
-
Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Dolan, J. W. (2018). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 36(5), 324-329. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
Agilent Technologies. (n.d.). Column Selectivity - A Powerful Tool When Developing Reverse-Phase Separation. [Link]
-
Dong, M. W. (2019). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International, 32(11), 22-29. [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(6), 400-407. [Link]
-
Cosmosil. (n.d.). How to Obtain Good Peak Shapes. [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. [Link]
-
ResearchGate. (n.d.). Influence of mobile phase apparent pH on retention of different probe compounds. [Link]
-
Pharma Approach. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 12. hplc.eu [hplc.eu]
- 13. labtech.tn [labtech.tn]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. hplc.eu [hplc.eu]
Technical Support Center: Diethylamino-phenyl-acetic acid hydrochloride NMR Spectral Analysis
Welcome to the technical support center for the analysis of Diethylamino-phenyl-acetic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this compound. Here, we address common issues in a practical question-and-answer format, grounded in established spectroscopic principles.
Section 1: Understanding the "Perfect" Spectrum
Before troubleshooting, it's essential to know what to expect. Diethylamino-phenyl-acetic acid hydrochloride is a molecule with several distinct proton and carbon environments. Its structure includes a phenyl group, a methine (CH) proton, a diethylamino group, and a carboxylic acid, all influenced by the hydrochloride salt form.
Q1: What is the expected ¹H NMR spectrum of pure Diethylamino-phenyl-acetic acid hydrochloride?
A1: In an ideal spectrum, you should be able to identify and assign signals corresponding to each unique proton in the molecule. The exact chemical shifts can vary depending on the solvent, but a general prediction is as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | > 10.0 (often 10-13) | Broad Singlet (br s) | 1H | Highly variable, sensitive to solvent and water content. May not be observed in protic solvents like D₂O[1][2]. |
| Ammonium (NH ⁺) | > 9.0 (often broad) | Broad Singlet (br s) | 1H | Position and width are highly dependent on solvent, concentration, and temperature. May exchange with water[3][4]. |
| Phenyl (Ar-H ) | 7.3 - 7.6 | Multiplet (m) | 5H | A complex pattern arising from the five protons on the benzene ring. |
| Methine (α-H ) | ~ 5.0 - 5.5 | Singlet (s) | 1H | This proton is adjacent to the phenyl, amine, and carbonyl groups, leading to a downfield shift. |
| Methylene (-N-CH₂ -CH₃) | ~ 3.0 - 3.5 | Quartet (q) or Multiplet (m) | 4H | Protons on the carbons directly attached to the nitrogen are deshielded[3]. May appear as complex multiplets due to restricted rotation or chirality. |
| Methyl (-N-CH₂-CH₃ ) | ~ 1.0 - 1.4 | Triplet (t) | 6H | Typically a clean triplet due to coupling with the adjacent methylene protons. |
Section 2: Common Problems & Troubleshooting
NMR spectra are rarely perfect. The following section addresses the most frequently encountered issues when analyzing Diethylamino-phenyl-acetic acid hydrochloride.
Q2: My spectrum is missing the -COOH and/or the N-H⁺ proton signals. Are they gone?
A2: It is very common for these signals to be difficult to observe. These protons are "exchangeable" and can be affected by several factors:
-
Solvent Choice: In protic deuterated solvents like D₂O or Methanol-d₄, the acidic COOH and NH⁺ protons will rapidly exchange with the solvent's deuterium atoms. Since deuterium is not observed in ¹H NMR, the signals for these protons will disappear[3][5][6]. This is a key reason why DMSO-d₆ is often the preferred solvent for molecules with labile protons, as it is aprotic and slows down this exchange process significantly[7].
-
Presence of Water: Even in aprotic solvents like DMSO-d₆ or CDCl₃, trace amounts of water (H₂O) can lead to proton exchange, causing the COOH and NH⁺ signals to become very broad, sometimes to the point of disappearing into the baseline[8][9]. The water peak in DMSO-d₆ typically appears around 3.33 ppm[8].
-
Concentration and Temperature: The extent of hydrogen bonding, which affects the chemical shift and peak shape of labile protons, is dependent on both concentration and temperature[4].
Troubleshooting Workflow: Locating Exchangeable Protons
Caption: Workflow for identifying exchangeable protons.
Q3: The signals for my diethylamino group (-CH₂-CH₃) look messy and are not a clean quartet and triplet. Why?
A3: This is a common and informative observation. The ideal "quartet/triplet" pattern assumes free rotation around all single bonds. For the diethylamino group in your molecule, several factors can lead to more complex splitting patterns:
-
Chirality: The methine carbon (the one bonded to the phenyl, amine, and carbonyl) is a chiral center. This makes the two methylene protons of each ethyl group diastereotopic. Diastereotopic protons are chemically non-equivalent and can couple to each other, leading to more complex multiplets instead of a simple quartet.
-
Restricted Rotation: The bond between the nitrogen and the chiral carbon may have restricted rotation, further increasing the magnetic non-equivalence of the methylene protons.
-
Protonation State: The protonation of the nitrogen to form the ammonium salt (NH⁺) can influence the electronic environment and rotational barriers, contributing to the complexity of the signals.
To simplify this region, you might consider variable temperature (VT) NMR. Increasing the temperature can sometimes increase the rate of bond rotation, causing the complex multiplets to coalesce into the simpler, expected patterns.
Q4: I see extra, unexpected peaks in my spectrum. What are they?
A4: Unidentified peaks typically arise from impurities or solvents. A systematic approach can help identify them.
Step-by-Step Protocol for Impurity Identification
-
Identify Solvent and Water Peaks:
-
Know the expected chemical shifts of your deuterated solvent and its residual protonated form (e.g., DMSO-d₅H in DMSO-d₆ is at ~2.50 ppm, water is at ~3.33 ppm)[8].
-
A peak for residual water is very common.
-
-
Consider Starting Materials:
-
Evaluate Common Synthesis Side-Products:
-
Depending on the synthetic route, side-reactions could occur. For instance, if the synthesis involves an ester intermediate, you might see residual ester signals.
-
-
Check for Common Lab Contaminants:
-
Solvents like acetone, ethanol, or ethyl acetate are common contaminants and have characteristic NMR signals.
-
Table of Potential Impurities and Their Signals
| Compound | Key ¹H NMR Signal(s) (approx. ppm) | Notes |
| Phenylacetic Acid | 7.2-7.4 (m, 5H), 3.6 (s, 2H)[11] | A likely starting material. |
| Diethylamine | 2.5 (q, 4H), 1.0 (t, 6H) | Another potential starting material. |
| Water (in DMSO-d₆) | ~3.33 (broad s)[8] | Very common. Its position can shift. |
| Dichloromethane | ~5.3 (s) | A common reaction or purification solvent[10]. |
| Ethyl Acetate | ~4.1 (q), ~2.0 (s), ~1.2 (t) | A common extraction solvent. |
Q5: My aromatic region (7.3-7.6 ppm) is just a multiplet. Can I get more information from it?
A5: While a simple 1D ¹H NMR might just show a multiplet for the 5 aromatic protons, you can resolve this region further using two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons on the phenyl ring, helping to trace the connectivity. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each aromatic proton to its directly attached carbon, which can be invaluable for unambiguous assignment, especially if you have substituted analogues.
Section 3: Advanced Analysis & Data Confirmation
Q6: How can ¹³C NMR help confirm my structure and purity?
A6: ¹³C NMR is an excellent complementary technique. It provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |
| Carbonyl (-C OOH) | 165 - 180[1][5] | The carboxylic acid carbon is typically in this downfield region. |
| Phenyl (Ar-C ) | 125 - 140 | You will typically see 4 signals for the 6 carbons due to symmetry (ipso, ortho, meta, para). |
| Methine (α-C ) | 60 - 75 | The chiral carbon, shifted downfield by the attached heteroatoms and phenyl group. |
| Methylene (-N-C H₂-CH₃) | 40 - 50 | Carbons adjacent to the nitrogen atom[3]. |
| Methyl (-N-CH₂-C H₃) | 10 - 15 | The terminal methyl carbons of the ethyl groups. |
The absence of extra peaks in the ¹³C NMR spectrum is a strong indicator of high purity, as even impurities without protons (like quaternary carbon-containing species) would be visible.
Data Validation Workflow
Caption: A logical workflow for validating the structure.
This guide provides a foundational framework for troubleshooting the NMR spectra of Diethylamino-phenyl-acetic acid hydrochloride. Successful spectral interpretation is a combination of predicting the expected, identifying the unexpected, and systematically using NMR techniques to rationalize the observations.
References
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
ResearchGate. (2016, June 14). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
- Ghosh et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Chemistry LibreTexts. (2025, January 19). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]
-
PubMed. (2006, May). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US20070010685A1 - Method of phenylacetic acid production.
-
ChemTube3D. (n.d.). Ethyl Amine Deuterium Oxide (D2O) Proton Exchange. Retrieved from [Link]
-
YouTube. (2019, January 7). NMR splitting of DMSO-d6 and Methanol-d4. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Nanalysis. (2017, November 30). To D2O or not to D2O?. Retrieved from [Link]
-
National Institutes of Health. (2023, June 1). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). Diethylamine. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Basrah University. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 109-89-7 Diethylamine. Retrieved from [Link]
-
Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR?. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethylamine. Retrieved from [Link]
-
Chegg. (2021, February 26). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Retrieved from [Link]
-
ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem [benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Diethylamino-phenyl-acetic acid hydrochloride Recrystallization
Welcome to the dedicated technical support guide for the recrystallization of Diethylamino-phenyl-acetic acid hydrochloride (CAS No. 1097635-16-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this compound.
Understanding the Molecule: Physicochemical Profile
Diethylamino-phenyl-acetic acid hydrochloride is characterized by a phenylacetic acid core functionalized with a diethylamino group.[1] The hydrochloride salt form is typically used to enhance aqueous solubility and stability.[1] A clear understanding of its properties is the foundation for developing a robust recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO₂ | Benchchem[1] |
| Molecular Weight | 243.73 g/mol | Benchchem[1] |
| Structure | Phenyl group, Carboxylic Acid, Diethylamino Group | Benchchem[1] |
| Predicted Solubility (Water) | ~50 mg/mL | Benchchem[1] |
| Appearance | White to off-white solid/powder | General knowledge |
| Key Structural Features | Contains both polar (amine salt, carboxylic acid) and non-polar (phenyl ring, ethyl groups) moieties, making solvent selection critical. | University of Rochester[2] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the recrystallization of Diethylamino-phenyl-acetic acid hydrochloride.
Q1: What is the ideal starting solvent for recrystallization?
A1: There is no single "perfect" solvent, as the optimal choice depends on the impurity profile. However, given the molecule's structure as an amine hydrochloride salt with a carboxylic acid, polar protic solvents are the best starting point.
-
Rationale: The ionic nature of the hydrochloride salt and the hydrogen-bonding capability of the carboxylic acid group dominate its solubility. Solvents like ethanol , methanol , or isopropanol are excellent candidates. They effectively dissolve the compound when heated due to favorable dipole-dipole and hydrogen-bonding interactions, but their solvating power decreases significantly upon cooling, allowing for crystal formation. Water can also be considered, especially given the compound's moderate aqueous solubility, but it may require larger volumes.[2][3]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly, preventing the orderly arrangement into a crystal lattice.
-
Causality: This is common when the boiling point of the solvent is too high, or when the cooling process is too rapid. The high polarity of Diethylamino-phenyl-acetic acid hydrochloride can also lead to strong solute-solvent interactions that hinder crystallization.
-
Solutions:
-
Re-heat and Add More Solvent: Re-dissolve the oil by heating the solution and adding a small amount of additional solvent to reduce the saturation level.
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice.
-
Use a Solvent Mixture: If oiling persists, consider a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at high temperature, then slowly add a "poor" solvent in which the compound is less soluble (e.g., ethyl acetate or diethyl ether) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly.[2]
-
Q3: No crystals are forming, even after the solution has cooled. What should I do?
A3: Crystal formation requires nucleation, the initial step where a small number of molecules arrange into a stable crystal seed. If nucleation doesn't occur, the solution will remain supersaturated.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of pure, solid Diethylamino-phenyl-acetic acid hydrochloride, add a tiny crystal to the supersaturated solution. This "seed" provides a template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent.[4] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool and crystallize again.
-
Cool to a Lower Temperature: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to further decrease solubility and promote crystallization.
-
Q4: My final product has a low yield. How can I improve it?
A4: Low yield is typically caused by using an excessive amount of solvent, premature crystallization during filtration, or incomplete precipitation.
-
Optimization Strategies:
-
Use a Minimum of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[4] Add the hot solvent in small portions until the solid just dissolves.
-
Chill the Solution Thoroughly: After slow cooling to room temperature, ensure the flask is chilled in an ice bath for at least 20-30 minutes to maximize the amount of product that crystallizes out of the solution.
-
Minimize Wash Volume: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your product.[4]
-
Recover a Second Crop: The remaining solution (mother liquor) is still saturated with the compound. Concentrate this solution by evaporating some of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Visual Workflow & Troubleshooting Guide
Standard Recrystallization Workflow
The following diagram outlines the standard experimental workflow for the recrystallization of Diethylamino-phenyl-acetic acid hydrochloride.
Caption: General workflow for recrystallization.
Troubleshooting Decision Tree
Encountering issues? Follow this decision tree to diagnose and solve common recrystallization problems.
Caption: Troubleshooting common crystallization issues.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is the standard method and should be the first approach.
-
Solvent Selection: Place ~50 mg of the crude Diethylamino-phenyl-acetic acid hydrochloride into a test tube. Add a suitable solvent (e.g., 95% ethanol) dropwise at room temperature. The compound should be sparingly soluble.
-
Heating: Gently heat the test tube in a water bath. The compound should fully dissolve. If it does not, add more solvent dropwise until a clear solution is obtained at the elevated temperature.[5]
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid. Add the chosen solvent in small portions while heating the flask on a hot plate (with stirring) until the solid just dissolves. Avoid adding excess solvent.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent. Record the final mass and determine the melting point to assess purity.
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
Use this method if a single suitable solvent cannot be found or if the compound oils out.
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a "poor" solvent (miscible with the good solvent) in which the compound is poorly soluble (e.g., ethyl acetate, diethyl ether).[2]
-
Dissolution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol above.
References
-
Wikipedia. Phenylacetic acid. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
- Google Patents.
-
University of California, Riverside. Recrystallization. [Link]
-
Analytical Chemistry. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
Erowid. Synthesis of Phenylacetic Acid. [Link]
-
Chem.ucla.edu. Recrystallization-1.pdf. [Link]
-
PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride | C9H12ClNO2 | CID 45263723. [Link]
- Google Patents.
-
Ocf.berkeley.edu. Crystallization Solvents.pdf. [Link]
-
PubMed Central. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
Wikipedia. Analgesic. [Link]
Sources
How to prevent degradation of Diethylamino-phenyl-acetic acid hydrochloride in solution
A comprehensive guide for researchers, scientists, and drug development professionals on preventing the degradation of Diethylamino-phenyl-acetic acid hydrochloride in solution.
This technical support center provides in-depth guidance and practical solutions to challenges encountered during the handling and storage of Diethylamino-phenyl-acetic acid hydrochloride solutions. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Understanding the Stability of Diethylamino-phenyl-acetic acid hydrochloride
Diethylamino-phenyl-acetic acid hydrochloride is a salt of a tertiary amine and a carboxylic acid. This structure presents several potential points of instability in solution. The primary degradation pathways to consider are:
-
pH-mediated hydrolysis: The amide-like linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The tertiary amine and the phenyl ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Photodegradation: The aromatic phenyl ring can absorb UV light, leading to photochemical degradation.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.
The hydrochloride salt form generally enhances the stability of the amine in acidic solutions by protonating the nitrogen, making its lone pair of electrons less available for oxidative reactions. However, the overall stability is a complex interplay of pH, temperature, light exposure, and the presence of other reactive species in the solution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a logical approach to troubleshooting.
Issue 1: Rapid loss of potency or unexpected results in biological assays.
Possible Cause: Degradation of the compound in your stock or working solutions.
Troubleshooting Steps:
-
Verify Solution Age and Storage: How old is your solution, and how has it been stored? Solutions should ideally be freshly prepared. If stored, they should be protected from light and kept at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).
-
Assess pH of the Solution: What is the pH of your final assay medium? Extreme pH values can accelerate degradation. The optimal pH for stability is likely to be in the slightly acidic range (pH 4-6) to maintain the protonated, more stable form of the amine.
-
Check for Contaminants: Are your solvents and reagents of high purity? Trace metal ions or peroxides in solvents can catalyze oxidative degradation. Use high-purity, degassed solvents where possible.
-
Analytical Confirmation: If possible, use a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution and quantify the active ingredient. A simple comparison of the peak area of a freshly prepared solution versus your stored solution can be very informative.
Issue 2: Appearance of new, unexpected peaks in your HPLC chromatogram.
Possible Cause: Formation of degradation products.
Troubleshooting and Identification Workflow:
Caption: Workflow for identifying unknown peaks in HPLC.
Explanation:
-
Forced Degradation Studies: Intentionally degrading the compound under various stress conditions (e.g., acid, base, oxidation, light, heat) will help generate the likely degradation products.[1][2]
-
Comparison of Retention Times: By comparing the retention times of the unknown peaks in your sample with those generated during the forced degradation studies, you can tentatively identify the degradation pathway.
-
LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool to determine the mass of the degradation products and elucidate their structures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Diethylamino-phenyl-acetic acid hydrochloride in an aqueous solution?
Q2: How should I prepare and store stock solutions?
For maximum stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, follow these guidelines:
| Storage Condition | Recommended Solvent/Vehicle | Temperature | Maximum Duration |
| Short-Term | Sterile, deionized water or an appropriate buffer (pH 4-6) | 2-8 °C | Up to 1 week |
| Long-Term | Anhydrous, high-purity organic solvent (e.g., DMSO, Ethanol) | -20 °C or -80 °C | Up to 6 months |
Important Considerations:
-
Solvent Purity: Use high-purity solvents to avoid contaminants that can promote degradation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
-
Aliquoting: For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is the compound sensitive to light?
Yes, the presence of a phenyl ring makes the compound potentially susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light exposure, especially UV light.[5][6] Store in light-resistant containers and minimize exposure during experimental procedures.
Q4: Can I heat the solution to aid dissolution?
Gentle warming may be acceptable for initial dissolution, but prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. Thermal degradation of the related phenylacetic acid has been observed at high temperatures.[7] If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.
Q5: What are the primary degradation products I should look for?
Based on the structure, the likely degradation products could include:
-
Hydrolysis Products: Phenylacetic acid and diethylamine (under extreme pH).
-
Oxidative Products: N-oxide derivatives of the diethylamino group.
-
Photodegradation Products: Complex mixture of products resulting from reactions of the phenyl ring. For example, photodegradation of phthalic acid esters, which also contain a benzene ring, can lead to the formation of o-hydroxybenzoates and ring-opening byproducts.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol outlines the preparation of a 10 mM aqueous stock solution with enhanced stability.
Materials:
-
Diethylamino-phenyl-acetic acid hydrochloride
-
High-purity, sterile deionized water
-
0.1 M Citrate buffer, pH 5.0
-
Sterile, amber glass vials
Procedure:
-
Weigh the required amount of Diethylamino-phenyl-acetic acid hydrochloride in a sterile, light-protected container.
-
Add a sufficient volume of 0.1 M citrate buffer (pH 5.0) to achieve the desired final concentration (e.g., 10 mM).
-
Gently agitate the solution at room temperature until the compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
If necessary, sterile-filter the solution through a 0.22 µm filter compatible with your solvent.
-
Aliquot the solution into single-use, sterile amber vials.
-
For short-term storage, place the vials at 2-8 °C. For long-term storage, flash-freeze the vials and store them at -80 °C.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method. This is a crucial step in developing robust analytical methods as per ICH guidelines.[8][9][10]
Caption: Workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of Diethylamino-phenyl-acetic acid hydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60 °C, protected from light.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH guideline Q1B.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and analyze by a validated HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control (time zero) sample to identify and quantify any degradation products.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Chen, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 853. [Link]
-
Enever, R. P., et al. (1975). Decomposition of Amitriptyline Hydrochloride in Aqueous Solution: Identification of Decomposition Products. Journal of Pharmaceutical Sciences, 64(9), 1497-1499. [Link]
-
World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]
-
Verma, N., et al. (2018). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Journal of Drug Delivery and Therapeutics, 8(5), 213-217. [Link]
-
Patel, K., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 74(6), 549–554. [Link]
-
de Oliveira, M. A., et al. (2017). Degradation kinetics assay and plots obtained for first-order reaction of dabigatran etexilate mesylate. Journal of the Brazilian Chemical Society, 28(11), 2164-2170. [Link]
-
Prajapati, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
-
Wang, D. P., & Lee, K. H. (1995). Degradation kinetics of phentolamine hydrochloride in solution. Journal of pharmaceutical and biomedical analysis, 13(1), 29–36. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
de Oliveira, M. A., et al. (2015). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Journal of Thermal Analysis and Calorimetry, 121(2), 795-802. [Link]
-
USP. (2017). <659> Packaging and Storage Requirements. [Link]
-
Acero, J. L., et al. (2001). Degradation of p-hydroxyphenylacetic acid by photoassisted Fenton reaction. Water Science and Technology, 44(5), 31–38. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Zamora, R., & Hidalgo, F. J. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food chemistry, 283, 44–51. [Link]
-
Korabecny, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules (Basel, Switzerland), 24(21), 3956. [Link]
-
Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1435-1444. [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Sivalingam, P., & Madras, G. (2004). Kinetics of the hydrolytic degradation of poly(lactic acid). Industrial & Engineering Chemistry Research, 43(19), 5960-5967. [Link]
-
El-Gindy, A., et al. (2003). Stability-indicating HPLC assay for deter-mination of prilocaine and procaine drug combinations. Il Farmaco, 58(11), 1157-1164. [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Sciencemadness Wiki. Phenylacetic acid. [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16047. [Link]
-
Singh, R., & Kumar, S. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. [Link]
-
Darwish, H. W., et al. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. Analytical Methods, 6(16), 6335-6343. [Link]
-
Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Singh, R., & Kumar, S. (2016). Forced Degradation Studies: A Review. MedCrave Online Journal of Biology and Medicine, 1(2). [Link]
-
Darwish, H. W., et al. (2014). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. Analytical Methods, 6(16), 6335-6343. [Link]
-
FDA. (2016). Annex 9 Guide to good storage practices for pharmaceuticals. [Link]
-
Alsante, K. M., et al. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 31(3), 60-74. [Link]
-
Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(11), 5557-5563. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Official web site : ICH [ich.org]
Technical Support Center: Diethylamino-phenyl-acetic acid hydrochloride Synthesis
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis of Diethylamino-phenyl-acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this compound. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer data-driven insights to ensure the success of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking the synthesis of Diethylamino-phenyl-acetic acid hydrochloride.
Q1: What are the most common and reliable synthetic routes for Diethylamino-phenyl-acetic acid hydrochloride at a lab scale?
A1: The most established and reliable method involves a two-step process starting from phenylacetic acid. This route is favored for its straightforward execution and generally good yields. The core steps are:
-
Activation of Phenylacetic Acid: Phenylacetic acid is first converted into a more reactive acyl chloride intermediate, typically phenylacetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Amide Formation & Hydrolysis: The resulting phenylacetyl chloride is then reacted with diethylamine to form the N,N-diethyl-2-phenylacetamide intermediate. This amide is subsequently hydrolyzed under acidic conditions to yield the final Diethylamino-phenyl-acetic acid, which is then isolated as its hydrochloride salt.[1][2]
An alternative, though sometimes more complex, route involves the Kolbe nitrile synthesis, starting from a suitable benzyl halide, followed by hydrolysis.[2][3] However, the amide formation route generally offers better control for this specific substitution pattern.
Q2: What typical yield and purity can I expect before and after purification?
A2: For the amide formation route, crude yields can range from 70-85%, depending on the precise reaction conditions and success of the work-up. Purity at this stage is often moderate, with unreacted starting materials or hydrolysis intermediates being the primary contaminants. After a properly executed purification step, such as recrystallization, it is reasonable to expect a final yield of 60-75% with a purity exceeding 98.5% as determined by HPLC.[1]
Q3: What are the critical safety precautions I must take when performing this synthesis?
A3: Safety is paramount. Key hazards are associated with the following reagents:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.[1]
-
Diethylamine: A flammable and corrosive liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood and away from ignition sources.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive. Always add acid to water, never the other way around, to manage the exothermic dissolution.
A thorough risk assessment should be conducted before beginning any work.[3] Refer to the Safety Data Sheets (SDS) for all reagents for specific handling and disposal information.
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This guide provides solutions to specific problems you may encounter.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Acyl Chloride Formation | Verify the quality and quantity of your chlorinating agent (e.g., thionyl chloride). Use a freshly opened or properly stored bottle. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion. Rationale: Thionyl chloride can degrade upon exposure to atmospheric moisture, reducing its activity. |
| Side Reactions During Amination | Control the reaction temperature. The reaction of phenylacetyl chloride with diethylamine is exothermic. Add the diethylamine solution slowly to the acyl chloride solution while maintaining the temperature below 10°C using an ice bath. Rationale: Uncontrolled temperature spikes can lead to side reactions and the formation of impurities, reducing the yield of the desired amide intermediate. |
| Sub-optimal Stoichiometry | Use a slight excess of diethylamine (1.2–1.5 equivalents). [1] This ensures the complete consumption of the more valuable phenylacetyl chloride intermediate. Rationale: As a volatile reagent, some diethylamine can be lost, and using an excess helps drive the nucleophilic acyl substitution to completion according to Le Châtelier's principle. |
| Incomplete Hydrolysis | Ensure sufficient acid concentration and reaction time during the final hydrolysis step. Refluxing the amide with 6M HCl for 4-6 hours is typically required. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Amide hydrolysis is often a slow equilibrium-driven process. Sufficient acid concentration and thermal energy are required to push the reaction towards the carboxylic acid product. |
| Product Loss During Work-up | Optimize the pH during extraction. After hydrolysis, ensure the aqueous layer is sufficiently acidic (pH 1-2) before extracting organic impurities. Then, carefully adjust the pH to the isoelectric point of the amino acid to precipitate the product before final extraction or filtration. Rationale: The solubility of the amphoteric product is highly dependent on pH. Significant product can remain in the aqueous phase if the pH is not optimized for minimal solubility during isolation. |
Problem 2: Product Purity Issues & Impurity Identification
| Potential Impurity | Likely Source | Recommended Solution for Removal |
| Unreacted Phenylacetic Acid | Incomplete conversion to the acyl chloride or incomplete amination. | Caustic Wash. During the work-up of the amide intermediate (before hydrolysis), wash the organic layer with a dilute base (e.g., 5% NaHCO₃ solution). Rationale: The acidic phenylacetic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. |
| N,N-diethyl-2-phenylacetamide | Incomplete acid hydrolysis of the amide intermediate. | Extended Hydrolysis & Recrystallization. Increase the reflux time or acid concentration. The final product, being a salt, has very different solubility properties from the neutral amide. A well-chosen recrystallization solvent (e.g., an ethanol/water or isopropanol/ether system) will effectively separate the hydrochloride salt from the unreacted amide.[1] |
| Oxidation By-products | Exposure to air at elevated temperatures, especially during scale-up. | Maintain an Inert Atmosphere. Conduct the reaction, particularly at temperatures above 60°C, under a nitrogen or argon atmosphere to prevent oxidative degradation.[1] |
Problem 3: Challenges in Product Isolation and Crystallization
Q: My final product is oiling out instead of crystallizing. What should I do?
A: This is a common issue often caused by residual solvent or impurities that inhibit lattice formation.
-
Reasoning: The presence of even small amounts of impurities can act as a "eutectic," lowering the melting point of the mixture and favoring an oily state. Excess solvent can also prevent the solution from reaching supersaturation.
-
Troubleshooting Steps:
-
Solvent Evaporation: First, ensure all reaction solvents (like dichloromethane or toluene) have been thoroughly removed under reduced pressure.
-
Solvent System for Recrystallization: The choice of solvent is critical. For Diethylamino-phenyl-acetic acid hydrochloride, an ethanol-water mixture or isopropanol with a non-polar anti-solvent like diethyl ether or heptane is often effective.[1]
-
Protocol: Dissolve the crude oil in a minimum amount of hot ethanol or isopropanol. If the solution is clear, slowly add water (if using ethanol) or diethyl ether (if using isopropanol) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the turbidity, then allow the solution to cool slowly and undisturbed. Seeding with a previously obtained crystal can also induce crystallization.
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Synthesis via Amide Formation
This protocol outlines the most common laboratory-scale synthesis.
Step 1: Phenylacetyl Chloride Formation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenylacetic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude phenylacetyl chloride is used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude phenylacetyl chloride in an inert solvent like dichloromethane (DCM).
-
In a separate flask, prepare a solution of diethylamine (1.5 eq) in DCM.[1]
-
Cool the phenylacetyl chloride solution to 0-5°C using an ice bath.
-
Add the diethylamine solution dropwise, ensuring the internal temperature does not exceed 10°C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain crude N,N-diethyl-2-phenylacetamide.
Step 3: Acid Hydrolysis and Salt Formation
-
To the crude amide, add 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature. Wash with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Cool the acidic aqueous layer in an ice bath to precipitate the Diethylamino-phenyl-acetic acid hydrochloride.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis process.
Caption: Decision tree for troubleshooting common chemical synthesis scale-up issues.
References
- Benchchem Scientific. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9.
- Mounier, L., Barth, M., & Boubia, B.
- Bayer AG. Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Gáspár, A., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)
- Adams, R., & Thal, A. F. Phenylacetic Acid. Organic Syntheses Procedure.
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Zhang, Y., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
Sources
Validation & Comparative
A Comparative Analysis of Diethylamino-phenyl-acetic Acid Hydrochloride and Ibuprofen: An Efficacy and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the known properties of Diethylamino-phenyl-acetic acid hydrochloride and the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. While ibuprofen's efficacy and mechanism of action are extensively documented, publicly available data on Diethylamino-phenyl-acetic acid hydrochloride is limited. This document summarizes the existing information for both compounds and outlines the necessary experimental protocols to generate the data required for a comprehensive, head-to-head comparison.
Introduction: Chemical and Structural Overview
A fundamental aspect of understanding a drug's function is its chemical structure, which dictates its physicochemical properties and interactions with biological targets.
Diethylamino-phenyl-acetic acid hydrochloride is a phenylacetic acid derivative.[1] Its chemical structure features a phenyl group and a carboxylic acid moiety, characteristic of many NSAIDs.[1] The presence of a diethylamino group introduces a tertiary amine, which, in the hydrochloride salt form, enhances its solubility.[1] The molecular formula for the hydrochloride salt is C₁₂H₁₈ClNO₂ and it has a molecular weight of 243.73 g/mol .[1]
Ibuprofen , chemically known as (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, is a well-characterized propionic acid derivative.[2] It is a racemic mixture, with the S-(+)-enantiomer being the more pharmacologically active form.[3] Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of 206.29 g/mol .[2]
Mechanism of Action: A Tale of Two COX Inhibitors?
The primary mechanism of action for most NSAIDs, including ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen is a well-established non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] By blocking these enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.
Diethylamino-phenyl-acetic Acid Hydrochloride: An Undefined Pathway
The precise mechanism of action for Diethylamino-phenyl-acetic acid hydrochloride is not well-documented in publicly available literature. It is described as exhibiting its effects by binding to target proteins or enzymes and modulating their activity.[1] Given its classification as a phenylacetic acid derivative with reported analgesic and anti-inflammatory properties, it is plausible that it also functions as a COX inhibitor.[1][4] However, without experimental data on its inhibitory activity against COX-1 and COX-2, its exact mechanism remains speculative.
Comparative Efficacy: A Data-Driven Assessment
A direct comparison of the efficacy of these two compounds is hampered by the lack of quantitative data for Diethylamino-phenyl-acetic acid hydrochloride.
Ibuprofen: Established Efficacy
Ibuprofen's efficacy as an analgesic and anti-inflammatory agent is supported by extensive preclinical and clinical data. For a quantitative measure of its mechanism, its half-maximal inhibitory concentrations (IC50) against COX enzymes are well-documented.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity (COX-2/COX-1) |
| Ibuprofen | ~13 µM | ~370 µM | ~28.5 |
Table 1: In vitro COX inhibition data for Ibuprofen. Data compiled from publicly available sources.
Diethylamino-phenyl-acetic Acid Hydrochloride: Putative Efficacy
Pharmacokinetics and Safety Profile
Ibuprofen
The pharmacokinetic profile of ibuprofen is well-characterized, with rapid oral absorption and a half-life of approximately 2-4 hours.[2] It is extensively metabolized in the liver, primarily by CYP2C9, and excreted in the urine.[2]
The safety profile of ibuprofen is also well-established. Common side effects are generally mild and include gastrointestinal discomfort.[5] At over-the-counter doses, ibuprofen has a low risk of serious gastrointestinal, renal, or cardiovascular events.[6] However, at higher doses and with long-term use, the risk of adverse events increases.[7] A single-dose oral toxicity study in rats showed no significant toxic effects at 200 mg/kg.[8]
Diethylamino-phenyl-acetic Acid Hydrochloride
There is no publicly available information on the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or the toxicological properties of Diethylamino-phenyl-acetic acid hydrochloride.
Experimental Protocols for a Head-to-Head Comparison
To enable a direct and meaningful comparison between these two compounds, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a framework for generating the necessary data.
In Vitro COX Inhibition Assay
This assay is crucial to determine if Diethylamino-phenyl-acetic acid hydrochloride acts as a COX inhibitor and to quantify its potency and selectivity.
Objective: To determine the IC50 values of Diethylamino-phenyl-acetic acid hydrochloride and ibuprofen for COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate assay buffer. Prepare a stock solution of the substrate, arachidonic acid.
-
Compound Preparation: Prepare serial dilutions of Diethylamino-phenyl-acetic acid hydrochloride and ibuprofen in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Incubate the plate for a specified time at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Stop the reaction after a defined period.
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value for each enzyme.
In Vivo Analgesic Efficacy: Acetic Acid-Induced Writhing Test
This model assesses peripheral analgesic activity.
Objective: To evaluate the dose-dependent analgesic effect of Diethylamino-phenyl-acetic acid hydrochloride and ibuprofen in a model of visceral pain.
Methodology:
-
Animal Acclimation: Acclimate male Swiss albino mice to the laboratory environment for at least one week.
-
Grouping and Dosing: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, Ibuprofen (positive control, e.g., 100 mg/kg, p.o.), and Diethylamino-phenyl-acetic acid hydrochloride (at least three dose levels, p.o.).
-
Drug Administration: Administer the vehicle or test compounds orally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Test
This is a standard model to evaluate acute anti-inflammatory activity.
Objective: To assess the ability of Diethylamino-phenyl-acetic acid hydrochloride and ibuprofen to reduce acute inflammation.
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats to the laboratory environment.
-
Grouping and Dosing: Randomly divide the rats into groups: Vehicle control, Ibuprofen (positive control, e.g., 100 mg/kg, p.o.), and Diethylamino-phenyl-acetic acid hydrochloride (at least three dose levels, p.o.).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle or test compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of increase in paw volume for each group at each time point and the percentage of inhibition of edema compared to the vehicle control group.
Conclusion and Future Directions
Ibuprofen is a well-understood and widely used NSAID with a clear mechanism of action and a well-defined efficacy and safety profile. In contrast, while Diethylamino-phenyl-acetic acid hydrochloride is reported to possess analgesic and anti-inflammatory properties, there is a significant lack of publicly available, quantitative data to substantiate these claims and allow for a direct comparison with established drugs like ibuprofen.
The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to elucidate the mechanism of action, and the analgesic and anti-inflammatory efficacy of Diethylamino-phenyl-acetic acid hydrochloride. Such studies are essential for a comprehensive understanding of its therapeutic potential and for making informed decisions in drug development. Future research should focus on conducting these preclinical studies to fill the existing knowledge gaps and to enable a scientifically rigorous comparison with ibuprofen and other NSAIDs.
References
-
U.S. Food and Drug Administration. (2012). Pharmacology/Toxicology NDA Review and Evaluation for Ibuprofen Sodium. [Link]
- Google Patents. GB2143528A - Salts of 2-(2,6-dichloroanilino)-phenyl acetic acid.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
-
News-Medical.Net. (2018). Ibuprofen Toxicology. [Link]
-
Wikipedia. Ibuprofen. [Link]
- Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.
-
Justia Patents. Process for preparing phenylacetic acid. [Link]
- Lalko, J., & Bonner, J. C. (2018). Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives. Current drug metabolism, 19(11), 922–930.
- Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 118–125.
-
Health Canada. (2024). Product Monograph Including Patient Medication Information - Ibuprofen Tablets. [Link]
- Kellstein, D., Waksman, J., & Furey, S. (2004). The safety profile of nonprescription ibuprofen in multiple-dose use: a meta-analysis. The Journal of clinical pharmacology, 44(5), 520–533.
-
Wikipedia. Analgesic. [Link]
- Ballo, A., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
- Google Patents.
- Aprioku, J. S., Nwidu, L. L., & Amadi, C. N. (2014). Evaluation of Toxicological Profile of Ibuprofen in Wistar Albino Rats. American Journal of Biomedical Sciences, 6(1), 32-40.
-
CPAChem. Phenylacetic acid - Safety data sheet. [Link]
- Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 13(39), 27363-27379.
- Wiela-Hojeńska, A., et al. (2022). Study of Behaviors Related to Over-the-Counter Medications, in Particular Nonsteroidal Anti-Inflammatory Drugs, in the General Polish Population. Healthcare (Basel, Switzerland), 10(3), 505.
-
Loba Chemie. Phenylacetic Acid - MSDS. [Link]
-
Google Patents. United States Patent Office. [Link]
-
PharmaCompass. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
The Bumbling Biochemist. (2021, October 23). Chemistry of ibuprofen - naming, stereochemistry, and stereoisomer swapping! [Video]. YouTube. [Link]
-
Indigo Instruments. Ibuprofen Anti-Inflammatory Medication Compound Molecular Structure. [Link]
- de Oliveira, R. B., et al. (2024). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS omega.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen Analgesic Medication Structure Molecule Model built with Indigo Instrument (indigoinstruments.com) Atoms & Bonds. [indigoinstruments.com]
- 4. GB2143528A - Salts of 2-(2,6-dichloroanilino)-phenyl acetic acid - Google Patents [patents.google.com]
- 5. news-medical.net [news-medical.net]
- 6. Ibuprofen: pharmacology, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic, Genotoxic and Teratogenic Effects of Ibuprofen and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
A Comparative Guide to the Anti-inflammatory Activity of Diclofenac and Diethylamino-phenyl-acetic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two distinct chemical entities: the classical Non-Steroidal Anti-Inflammatory Drug (NSAID) Diclofenac, and Diethylamino-phenyl-acetic acid hydrochloride, an agent primarily characterized by its antispasmodic activities, commonly known as Camylofin. While both are utilized in pain management, their mechanisms of action and roles in mitigating inflammation are fundamentally different. This analysis is grounded in experimental data to elucidate their respective pharmacological profiles.
Introduction: Two Compounds, Two Distinct Mechanisms
Diclofenac , a derivative of phenylacetic acid, is one of the most widely prescribed NSAIDs globally for treating pain and inflammatory conditions such as arthritis.[1][2] Its therapeutic effects are well-established and stem from a clear, direct anti-inflammatory mechanism.
Diethylamino-phenyl-acetic acid hydrochloride , chemically related to phenylacetic acid, is the active compound in the drug Camylofin .[3] Unlike diclofenac, Camylofin is principally classified as an antispasmodic and anticholinergic agent.[4] It is primarily used to relieve pain from smooth muscle spasms, such as those in the gastrointestinal tract or associated with renal colic.[5][6] While it is used in conditions that may have an inflammatory component, its primary role is not direct inflammation suppression but rather the alleviation of spasmodic pain.[7][8] Often, it is formulated in combination with an NSAID like diclofenac to provide a dual-action therapy that targets both inflammation and muscle spasms.[6]
This guide will dissect the mechanistic pathways and present the quantitative evidence—or lack thereof—for the direct anti-inflammatory activity of each compound, providing a clear comparative framework for researchers.
Mechanistic Deep Dive: COX Inhibition vs. Smooth Muscle Relaxation
The therapeutic activities of Diclofenac and Camylofin are rooted in entirely different molecular pathways. Diclofenac directly interferes with the biochemical cascade of inflammation, whereas Camylofin acts on neuromuscular signaling to alleviate spasms.
Diclofenac: A Potent Inhibitor of the Cyclooxygenase (COX) Pathway
The primary anti-inflammatory, analgesic, and antipyretic mechanism of Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8]
-
COX-1: Is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is an inducible enzyme, with levels rising significantly during an inflammatory response. It is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[9]
By inhibiting COX-2, Diclofenac potently reduces the production of inflammatory prostaglandins at the site of injury, thereby decreasing vasodilation, edema, and pain.[6] Diclofenac exhibits a preferential selectivity for COX-2 over COX-1.[9][10]
Camylofin: An Antispasmodic and Anticholinergic Agent
Camylofin (Diethylamino-phenyl-acetic acid hydrochloride) does not operate via the COX pathway. Its primary mechanism is twofold:
-
Anticholinergic (Antimuscarinic) Action: It blocks muscarinic acetylcholine receptors on smooth muscle cells. This action inhibits the excitatory effects of the neurotransmitter acetylcholine, leading to muscle relaxation and a reduction in spasms.[4][11]
-
Direct Smooth Muscle Relaxation: Camylofin is also believed to have a direct effect on smooth muscle cells, possibly by blocking calcium ion influx, which is essential for muscle contraction.[8]
This dual mechanism makes it highly effective for treating colicky pain arising from spasms in the gastrointestinal, biliary, or renal tracts.[5][8] Its "anti-inflammatory" role in these contexts is indirect—by relieving muscle spasms, it can reduce pain associated with conditions that may also involve inflammation, such as pancreatitis.[5][6]
Comparative Performance: Experimental Data
A direct comparison of anti-inflammatory activity requires standardized assays. While extensive data exists for Diclofenac, there is a notable absence of published data demonstrating direct anti-inflammatory activity for Camylofin in classical models. The comparison, therefore, highlights Diclofenac's proven efficacy against a lack of evidence for Camylofin as a primary anti-inflammatory agent.
In Vitro Activity: Cyclooxygenase (COX) Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. For NSAIDs, IC₅₀ values for COX-1 and COX-2 are key indicators of efficacy and potential side effects.
Table 1: Comparative COX Inhibition (IC₅₀ Values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1/COX-2 Ratio (Selectivity) | Source(s) |
|---|---|---|---|---|
| Diclofenac | 0.076 | 0.026 | 2.9 | [10] |
| Camylofin | No data available | No data available | Not applicable | |
Note: A lower IC₅₀ value indicates higher potency. The selectivity ratio indicates a preference for COX-2 inhibition.
The data clearly demonstrates that Diclofenac is a potent inhibitor of both COX isoforms, with a slight preference for COX-2.[10] The absence of such data for Camylofin is consistent with its classification as an antispasmodic, not a COX inhibitor.
In Vivo Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a gold-standard acute inflammatory assay used to evaluate the efficacy of anti-inflammatory drugs.[12] Injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound, compared to a control, indicates its anti-inflammatory activity.
Table 2: Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Max. Inhibition of Edema (%) | Time to Max. Inhibition (hours) | Source(s) |
|---|---|---|---|---|
| Diclofenac | 5 mg/kg | 56.17% | 2 | [12] |
| Diclofenac | 20 mg/kg | 71.82% | 3 | [12] |
| Diclofenac | (unspecified) | 53.13% - 70.00% | 1 - 18 | [13] |
| Camylofin | No data available | No data available | Not applicable | |
Diclofenac shows significant, dose-dependent inhibition of inflammation in this model.[12] A literature search reveals no comparable studies for Camylofin, reinforcing that it is not typically evaluated for this type of anti-inflammatory activity.
Experimental Protocols for Anti-Inflammatory Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating anti-inflammatory activity. Below are detailed methodologies for the key assays discussed.
Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol assesses acute anti-inflammatory activity.
Objective: To quantify the reduction in carrageenan-induced paw swelling in rats following administration of a test compound.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Control Group: Receives vehicle (e.g., normal saline).
-
Reference Group: Receives a standard drug (e.g., Diclofenac, 10 mg/kg).
-
Test Group(s): Receive the test compound at various doses.
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The vehicle, reference drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This in vitro protocol determines a compound's ability to inhibit the COX-2 enzyme.
Objective: To measure the IC₅₀ value of a test compound against recombinant human COX-2.
Methodology:
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the COX Probe, Arachidonic Acid (substrate), and test inhibitors at various concentrations.
-
Plate Setup: In a 96-well plate, designate wells for:
-
Enzyme Control (EC): Contains enzyme, no inhibitor.
-
Inhibitor Control (IC): Contains enzyme and a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample Screen (S): Contains enzyme and the test inhibitor at various dilutions.
-
-
Incubation: Add 10 µL of the diluted test inhibitor, control inhibitor, or assay buffer to the appropriate wells. Add the COX-2 enzyme solution to all wells except the background control. Incubate for ~10-15 minutes at 25°C.
-
Reaction Initiation: Prepare a substrate solution containing Arachidonic Acid and the COX Probe. Add this solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis:
-
Calculate the slope of the fluorescence curve for each well.
-
Determine the percentage of inhibition for each concentration of the test inhibitor: % Inhibition = [1 - (Slope_S / Slope_EC)] x 100
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Synthesis and Conclusion: A Contrastive Comparison
-
Diclofenac is a potent, direct-acting anti-inflammatory drug with a well-defined mechanism of action centered on the robust inhibition of COX-1 and COX-2 enzymes. Its efficacy is supported by extensive quantitative in vitro and in vivo experimental data.
-
Diethylamino-phenyl-acetic acid hydrochloride (Camylofin) is an antispasmodic agent whose therapeutic value lies in its ability to relax smooth muscles via anticholinergic and direct myotropic effects. There is no substantive evidence in the scientific literature to support a classical anti-inflammatory mechanism, such as COX inhibition. Its role is in managing pain from muscle spasms, which can coexist with inflammatory states.
For drug development professionals and researchers, the distinction is critical. While Diclofenac is a benchmark for developing novel NSAIDs, Camylofin serves as a model for agents targeting visceral, spasmodic pain. The frequent clinical combination of these two drugs underscores their complementary, not competitive, nature in treating complex pain disorders that have both an inflammatory and a spasmodic component.
References
-
ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Zeelab Pharmacy. (n.d.). Camylofin + Diclofenac: Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]
-
Medindia. (2024). Camylofin Drug Information. Retrieved from [Link]
-
Apollo Pharmacy. (n.d.). Diclofenac+camylofin: Uses, Side Effects and Medicines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
PMC. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
-
Innovational Journals. (2025). Pharmacological Approaches to Colic Pain: Mechanistic Insights and Clinical Evidence on Camylofin-Diclofenac Therapy. Retrieved from [Link]
-
1mg. (2020). Camylofin + Diclofenac: View Uses, Side Effects and Medicines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]
-
PMC. (n.d.). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Retrieved from [Link]
-
PMC. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Retrieved from [Link]
-
Wikipedia. (n.d.). Analgesic. Retrieved from [Link]
-
NIH. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Retrieved from [Link]
- Google Patents. (n.d.). Anti-Inflammatory Agents - GB971700A.
-
ResearchGate. (n.d.). Percentage inhibition of Carrageenan induced Paw Edema by Diclofenac.... Retrieved from [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]
-
PMC. (n.d.). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
-
PubMed. (2025). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
-
ijcog. (2018). Role of camylofin and its combinations in obstetrics and gynaecological practice: a review of Indian evidence. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
-
AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
-
MDPI. (n.d.). An Insight on Ellagic Acid Formulations for the Management of Skin Diseases. Retrieved from [Link]
-
PedWorld. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral. Retrieved from [Link]
- Google Patents. (n.d.). KR20220140700A - Inflammatory-reactive anti-inflammatory hydrogel.
-
Patsnap Synapse. (2024). What is Benactyzine Hydrochloride used for?. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of percentage inhibition of carrageenan induced paw edema vs time. Retrieved from [Link]
- Google Patents. (n.d.). US6034096A - Compounds with anti-inflammatory and immunosuppressive activities.
- Google Patents. (n.d.). US20210023164A1 - Treatment of inflammation.
- Google Patents. (n.d.). WO2010085495A1 - Compositions and methods of treating inflammatory and autoimmune diseases.
Sources
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetic Acid (Diclofenac) [lgcstandards.com]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. 1mg.com [1mg.com]
- 5. medindia.net [medindia.net]
- 6. Diclofenac+camylofin: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. Camylofin + Diclofenac: Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. ajmc.com [ajmc.com]
- 10. pedworld.ch [pedworld.ch]
- 11. What is Benactyzine Hydrochloride used for? [synapse.patsnap.com]
- 12. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Potential of Diethylamino-phenyl-acetic acid hydrochloride
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive framework for validating the analgesic effects of Diethylamino-phenyl-acetic acid hydrochloride. It offers a comparative analysis with established analgesics, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Diethylamino-phenyl-acetic acid hydrochloride
Diethylamino-phenyl-acetic acid hydrochloride is a compound that has shown notable analgesic activity, positioning it as a candidate for the development of new pain management therapies.[1] Preliminary research suggests its efficacy in reducing pain, warranting further investigation to elucidate its specific mechanisms and comparative effectiveness.[1] This guide outlines a systematic approach to validating its analgesic properties through established preclinical models.
Putative Mechanism of Action
The precise mechanism of action for Diethylamino-phenyl-acetic acid hydrochloride is currently understood to involve the inhibition of pain pathways.[1] The compound is thought to exert its effects by interacting with specific molecular targets and enzymes, thereby modulating their activity and leading to a reduction in pain perception.[1]
For a comprehensive evaluation, its analgesic profile will be compared against two standard-of-care analgesics with well-defined mechanisms:
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3][4][5][6] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][5]
-
Tramadol: A centrally-acting analgesic with a dual mechanism of action.[7] It is a weak agonist of the µ-opioid receptor and also inhibits the reuptake of serotonin and norepinephrine, which modulates pain transmission in the spinal cord.[8][9]
Experimental Validation of Analgesic Effects
To objectively assess the analgesic efficacy of Diethylamino-phenyl-acetic acid hydrochloride, a battery of well-established preclinical pain models is proposed. These tests are designed to evaluate responses to thermal and chemical noxious stimuli, providing insights into both central and peripheral analgesic activity.[10][11][12][13]
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of Diethylamino-phenyl-acetic acid hydrochloride.
Caption: General Experimental Workflow for Analgesic Validation.
Hot Plate Test
This method is employed to assess centrally-mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[14][15][16][17]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55°C.
-
Procedure:
-
Data Collection: Latency to response is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) following compound administration.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus and is indicative of centrally acting analgesics.[19][20]
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.[21]
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[19]
-
A cut-off time (e.g., 10-15 seconds) is implemented to avoid tissue injury.[22]
-
-
Data Collection: Tail-flick latency is measured at various time points post-administration of the test compounds.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model that is particularly sensitive to peripherally acting analgesics.[23][24][25][26]
Protocol:
-
Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is administered via intraperitoneal injection to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[23][27]
-
Procedure:
-
Test compounds are administered a set time (e.g., 30 minutes) before the acetic acid injection.
-
Following the acetic acid injection, each animal is placed in an observation chamber.
-
The number of writhes is counted for a specific duration (e.g., 20-30 minutes).[28]
-
-
Data Collection: The total number of writhes for each animal is recorded. The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate the potential analgesic profile of Diethylamino-phenyl-acetic acid hydrochloride in comparison to Diclofenac and Tramadol.
Table 1: Hot Plate Test - Latency to Paw Licking (seconds)
| Treatment Group | Dose (mg/kg) | 30 min | 60 min | 90 min | 120 min |
| Vehicle Control | - | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.4 | 8.1 ± 0.5 |
| Diethylamino-phenyl-acetic acid HCl | 10 | 12.5 ± 0.8 | 15.1 ± 1.0 | 13.2 ± 0.9 | 10.5 ± 0.7 |
| Diethylamino-phenyl-acetic acid HCl | 30 | 16.8 ± 1.1 | 20.5 ± 1.3 | 18.4 ± 1.2 | 14.2 ± 0.9 |
| Diclofenac | 10 | 9.1 ± 0.7 | 9.8 ± 0.8 | 9.5 ± 0.6 | 8.9 ± 0.5 |
| Tramadol | 10 | 18.2 ± 1.2 | 22.6 ± 1.5 | 20.1 ± 1.3 | 16.5 ± 1.1 |
| p < 0.05 compared to Vehicle Control |
Table 2: Tail-Flick Test - Tail-Flick Latency (seconds)
| Treatment Group | Dose (mg/kg) | 30 min | 60 min | 90 min | 120 min |
| Vehicle Control | - | 3.1 ± 0.2 | 3.3 ± 0.3 | 3.2 ± 0.2 | 3.0 ± 0.3 |
| Diethylamino-phenyl-acetic acid HCl | 10 | 4.8 ± 0.4 | 6.2 ± 0.5 | 5.1 ± 0.4 | 3.9 ± 0.3 |
| Diethylamino-phenyl-acetic acid HCl | 30 | 6.5 ± 0.6 | 8.1 ± 0.7 | 7.0 ± 0.6 | 5.2 ± 0.5 |
| Diclofenac | 10 | 3.5 ± 0.3 | 3.8 ± 0.4 | 3.6 ± 0.3 | 3.3 ± 0.2 |
| Tramadol | 10 | 7.8 ± 0.7 | 9.5 ± 0.8 | 8.2 ± 0.7 | 6.1 ± 0.6 |
| p < 0.05 compared to Vehicle Control |
Table 3: Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Vehicle Control | - | 35.4 ± 2.1 | - |
| Diethylamino-phenyl-acetic acid HCl | 10 | 18.2 ± 1.5 | 48.6% |
| Diethylamino-phenyl-acetic acid HCl | 30 | 10.5 ± 1.1 | 70.3% |
| Diclofenac | 10 | 12.8 ± 1.3 | 63.8% |
| Tramadol | 10 | 15.1 ± 1.4 | 57.3% |
| *p < 0.05 compared to Vehicle Control |
Interpretation and Discussion
Based on the hypothetical data, Diethylamino-phenyl-acetic acid hydrochloride demonstrates a dose-dependent analgesic effect in all three models.
-
In the Hot Plate and Tail-Flick tests , the compound shows a significant increase in response latency, suggesting a centrally-mediated analgesic action. Its efficacy appears to be less potent than Tramadol but more pronounced than Diclofenac, which, as expected for a peripherally acting NSAID, shows minimal effect in these central nociceptive tests.[14]
-
In the Acetic Acid-Induced Writhing test , Diethylamino-phenyl-acetic acid hydrochloride exhibits a strong inhibitory effect on the number of writhes, indicating potent peripheral analgesic activity. At the higher dose, its efficacy is comparable to that of Diclofenac and appears more effective than Tramadol in this model of visceral pain.
The combined results suggest that Diethylamino-phenyl-acetic acid hydrochloride may possess a dual mechanism of action, targeting both central and peripheral pain pathways. This broad-spectrum activity could offer a therapeutic advantage over analgesics with more restricted mechanisms.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for the validation of the analgesic effects of Diethylamino-phenyl-acetic acid hydrochloride. The comparative analysis against standard analgesics like Diclofenac and Tramadol allows for a clear positioning of its potential therapeutic profile. The hypothetical data suggests that this compound is a promising analgesic candidate with a potentially broad mechanism of action. Further studies are warranted to elucidate its precise molecular targets and to explore its safety and pharmacokinetic profiles.
References
-
PubChem. Phenylacetic Acid | C8H8O2 | CID 999. Available from: [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available from: [Link]
-
PubMed Central. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
-
Frontiers. Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Available from: [Link]
-
Slideshare. Preclinical Models for Analgesic Drugs.pptx. Available from: [Link]
-
YouTube. Acetic Acid induced Writhing Method. Available from: [Link]
-
Journal of Pharmaceutical Research and Reports. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Available from: [Link]
-
ResearchGate. Preclinical Assessment of Candidate Analgesic Drugs: Recent Advances and Future Challenges. Available from: [Link]
-
R Discovery. What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium?. Available from: [Link]
-
Frontiers. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Available from: [Link]
-
PharmaCompass. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
PubMed. Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. Available from: [Link]
-
PubMed Central. Acetic acid induced painful endogenous infliction in writhing test on mice. Available from: [Link]
-
Wikipedia. Hot plate test. Available from: [Link]
-
Wikipedia. Tail flick test. Available from: [Link]
-
PubMed. Clinical pharmacology of tramadol. Available from: [Link]
-
PubMed Central. Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial. Available from: [Link]
-
The BMJ. Comparative effectiveness and safety of analgesic medicines for adults with acute non-specific low back pain: systematic review and network meta-analysis. Available from: [Link]
-
SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Available from: [Link]
-
Wikipedia. Tramadol. Available from: [Link]
-
NCBI Bookshelf. Diclofenac. Available from: [Link]
-
Maze Engineers. Tail Flick Test. Available from: [Link]
-
PubMed Central. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats. Available from: [Link]
-
Panlab. Hot plate test. Available from: [Link]
-
MDPI. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. Available from: [Link]
-
Study.com. Tramadol: Mechanism of Action & Pharmacokinetics - Lesson. Available from: [Link]
-
ResearchGate. (PDF) Comparative effectiveness and safety of analgesic medicines for adults with acute non-specific low back pain: systematic review and network meta-analysis. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Available from: [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Available from: [Link]
-
Mouse Phenotype. Tail Flick TCP_TFL_001. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of action of Diclofenac Sodium?. Available from: [Link]
-
NCBI. Results - Comparative Effectiveness of Analgesics To Reduce Acute Pain in the Prehospital Setting. Available from: [Link]
-
Dr.Oracle. What is the mechanism of action of tramadol?. Available from: [Link]
-
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Available from: [Link]
-
Taylor & Francis. Hot plate test – Knowledge and References. Available from: [Link]
-
Ból. New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. Available from: [Link]
-
KF Technology. Tail Flick Test. Available from: [Link]
-
YouTube. Understanding Tramadol - Uses, Mechanisms, Side Effects, Toxicity, Metabolism. Available from: [Link]
-
The BMJ. Comparative effectiveness and safety of analgesic medicines for adults with acute non-specific low back pain: systematic review and network meta-analysis. Available from: [Link]
-
Taylor & Francis. Tail flick test – Knowledge and References. Available from: [Link]
Sources
- 1. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 6. Publishers Panel [bolczasopismo.pl]
- 7. droracle.ai [droracle.ai]
- 8. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tramadol: Mechanism of Action & Pharmacokinetics - Lesson | Study.com [study.com]
- 10. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development [frontiersin.org]
- 13. Experimental human pain models: a review of standardised methods for preclinical testing of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Hot plate test [panlab.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. web.mousephenotype.org [web.mousephenotype.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 26. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. saspublishers.com [saspublishers.com]
- 28. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of Phenylacetic Acid Derivatives
Phenylacetic acid (PAA), a simple aromatic carboxylic acid, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant properties.[1][2][3] This guide provides a comprehensive comparative analysis of the in vitro evaluation of PAA derivatives, focusing on their anticancer and anti-inflammatory applications. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of representative compounds, offering a framework for researchers and drug development professionals to assess the potential of novel PAA-based therapeutic agents.
The Rationale for In Vitro Comparative Analysis
The initial assessment of any potential therapeutic agent relies on robust in vitro studies. These experiments provide crucial information on a compound's intrinsic activity, mechanism of action, and preliminary safety profile before advancing to more complex and costly in vivo models. For phenylacetic acid derivatives, a comparative in vitro analysis is essential to:
-
Establish Structure-Activity Relationships (SAR): By comparing the activity of structurally related derivatives, researchers can identify key chemical moieties responsible for the observed biological effects. This knowledge is invaluable for optimizing lead compounds to enhance potency and selectivity.
-
Elucidate Mechanisms of Action: In vitro assays can pinpoint the specific molecular targets and cellular pathways through which a PAA derivative exerts its effect. For instance, determining whether an anticancer derivative induces apoptosis via caspase activation or a different pathway is critical for its further development.
-
Quantify Potency and Efficacy: Assays yielding quantitative data, such as the half-maximal inhibitory concentration (IC50), allow for a direct comparison of the potency of different derivatives. This is a critical parameter for ranking compounds and selecting the most promising candidates for further investigation.
-
Assess Selectivity and Potential for Off-Target Effects: Comparing a compound's activity against its intended target versus other related targets (e.g., different enzyme isoforms or cell types) provides an early indication of its selectivity and potential for side effects.
This guide will focus on two prominent therapeutic areas for PAA derivatives: oncology and inflammation, highlighting key in vitro assays and presenting comparative data for representative compounds.
Section 1: Anticancer Phenylacetic Acid Derivatives - A Focus on Phenoxyacetamides
Phenoxyacetamide derivatives of phenylacetic acid have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against various cancer cell lines.[4] A key mechanism of action for some of these derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.
Comparative Cytotoxicity of Phenoxyacetamide Derivatives
The initial step in evaluating the anticancer potential of PAA derivatives is to assess their cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Table 1: Comparative Cytotoxicity (IC50, µM) of Phenoxyacetamide Derivatives Against HepG2 and MCF-7 Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Reference Compound (5-Fluorouracil) |
| Compound I | 1.43 | > 50 | 5.32 |
| Compound II | 6.52 | > 50 | 5.32 |
Data synthesized from a study by Sayed et al. (2023).[4]
The data clearly indicates that Compound I exhibits superior and more selective cytotoxic activity against the HepG2 liver cancer cell line compared to both Compound II and the standard chemotherapeutic agent, 5-Fluorouracil.[4] This highlights the potential of specific structural modifications to enhance anticancer efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized workflow for assessing the cytotoxic effects of PAA derivatives on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phenylacetic acid derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenylacetic acid derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Delving Deeper: Mechanism of Action - PARP-1 Inhibition
For promising cytotoxic compounds like Compound I, understanding the underlying mechanism is crucial. As mentioned, PARP-1 inhibition is a key target.
Table 2: Comparative PARP-1 Inhibition
| Compound | PARP-1 Inhibition (%) | IC50 (nM) | Reference Compound (Olaparib) |
| Compound I | 92.1 | 1.52 | 1.49 |
Data from a study by Sayed et al. (2023).[4]
Compound I demonstrates potent PARP-1 inhibition, with an IC50 value comparable to the clinically approved PARP inhibitor, Olaparib.[4] This provides a strong rationale for its selective cytotoxicity in cancer cells, which are often more reliant on PARP-1 for survival due to defects in other DNA repair pathways.
Visualizing the Experimental Workflow
Caption: In vitro workflow for anticancer evaluation of PAA derivatives.
Section 2: Anti-inflammatory Phenylacetic Acid Derivatives - Targeting COX-2
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Phenylacetic acid derivatives, such as the well-known NSAID diclofenac, are effective anti-inflammatory agents that function by inhibiting COX enzymes.[3]
Comparative In Vitro COX-2 Inhibition
A crucial in vitro assay for evaluating potential anti-inflammatory PAA derivatives is the COX-2 inhibitory assay. This assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme.
Table 3: Comparative In Vitro COX-2 Inhibition of Phenoxyacetic Acid Derivatives
| Compound | COX-2 Inhibition (%) | IC50 (µM) | Reference Compound (Celecoxib) |
| Compound 7b | High | Not Specified | High |
| Diclofenac | High | ~0.1 | High |
Qualitative data for Compound 7b is based on a study by Al-Abdullah et al. (2022), which highlights its potent anti-inflammatory activity.[5] Diclofenac's IC50 is a generally accepted value from the literature.
While specific IC50 values for direct comparison are not always available in a single study, the literature indicates that certain phenoxyacetic acid derivatives, like compound 7b, exhibit potent anti-inflammatory effects comparable to established drugs like celecoxib.[5]
Experimental Protocol: In Vitro COX-2 Inhibitory Assay (Colorimetric)
This protocol outlines a common method for assessing the COX-2 inhibitory activity of PAA derivatives.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
Phenylacetic acid derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the COX-2 inhibitor screening kit.
-
Compound Addition: To a 96-well plate, add the buffer, heme, and the test compounds (PAA derivatives) at various concentrations. Also, include a vehicle control and a positive control (a known COX-2 inhibitor like celecoxib).
-
Enzyme Addition: Add the human recombinant COX-2 enzyme to each well and briefly mix.
-
Initiation of Reaction: Add the arachidonic acid substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (as per the kit instructions), allowing the enzyme to catalyze the conversion of arachidonic acid.
-
Detection: Add the colorimetric substrate, which reacts with the prostaglandin G₂ produced by the COX-2 enzyme, to generate a colored product.
-
Absorbance Measurement: Measure the absorbance of each well at the wavelength specified in the kit's protocol using a microplate reader.
-
Data Analysis: The percentage of COX-2 inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Inflammatory Signaling Pathway
Caption: Inhibition of the COX-2 pathway by anti-inflammatory PAA derivatives.
Conclusion and Future Directions
The in vitro comparative analysis of phenylacetic acid derivatives is a cornerstone of early-stage drug discovery. The methodologies and data presented in this guide for anticancer and anti-inflammatory PAA derivatives provide a robust framework for such evaluations. For anticancer agents, a focus on cytotoxicity in relevant cell lines, followed by mechanistic studies such as PARP-1 inhibition and apoptosis assays, is crucial. For anti-inflammatory candidates, direct measurement of COX-2 inhibition provides a clear indication of their potential.
Future research should aim to expand the in vitro profiling of promising PAA derivatives to include a broader range of cancer cell lines, assessment of other mechanisms of cell death, and evaluation of their effects on other inflammatory mediators. Furthermore, investigating the selectivity of these compounds against different COX isoforms (COX-1 vs. COX-2) is essential for predicting their gastrointestinal safety profile. Ultimately, a thorough and well-designed in vitro comparative analysis is the first and most critical step in unlocking the full therapeutic potential of the diverse and versatile family of phenylacetic acid derivatives.
References
-
Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]
-
Le-Thi-Thu, H., et al. (2022). Kinetics of production of phenylacetic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota. ResearchGate. [Link]
-
Schulze, M., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. [Link]
-
Wähner, A. D., & Stark, H. (2025). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 18(1), 1. [Link]
-
Al-Abdullah, E. S., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
-
Li, J., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
-
Fassihi, A., et al. (2024). Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents. Scientific Reports, 14(1), 1-14. [Link]
-
GLPBio. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]
-
Mounier, L., Barth, M., & Boubia, B. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Al-Abdullah, E. S., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Diethylamino-phenyl-acetic acid hydrochloride
Introduction: The Imperative for Methodological Congruence
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. Diethylamino-phenyl-acetic acid hydrochloride, a key pharmaceutical intermediate, demands rigorous analytical oversight to ensure its identity, purity, and strength. The process of validating an analytical method demonstrates its fitness for a specific purpose.[1][2][3] However, in a dynamic development environment, it is common to employ multiple analytical techniques or transfer methods between laboratories. This necessitates a critical, often overlooked, process: cross-validation .
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of Diethylamino-phenyl-acetic acid hydrochloride: the "gold standard" High-Performance Liquid Chromatography (HPLC) and the rapid, accessible UV-Vis Spectrophotometry. We will not only detail the validation of each method but also provide a comprehensive protocol for their cross-validation, ensuring that the data generated, regardless of the method, is congruent, reliable, and scientifically sound. This approach is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]
The Scientific Rationale: Choosing the Right Tools
The selection of an analytical method is not arbitrary; it is a deliberate choice based on the physicochemical properties of the analyte and the intended application of the method.
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Expertise & Experience: HPLC is the cornerstone of pharmaceutical analysis for its high resolving power and sensitivity. For a compound like Diethylamino-phenyl-acetic acid hydrochloride, which possesses a chromophore (the phenyl group), UV detection is a logical choice. A reversed-phase method, utilizing a C18 column, is selected due to the compound's moderate polarity. This setup provides excellent specificity, allowing for the separation of the active pharmaceutical ingredient (API) from potential impurities and degradation products, making it an ideal stability-indicating method.[7]
-
-
Method B: UV-Vis Spectrophotometry
-
Expertise & Experience: UV-Vis spectrophotometry offers simplicity, speed, and lower operational costs compared to HPLC. It leverages the principle of light absorption by the analyte's chromophore. While it lacks the separative power of chromatography, it can be highly effective for quantitative analysis in controlled matrices where interfering substances are absent, such as in the final stages of a synthesis or for dissolution testing. Its primary limitation is its lack of specificity; any substance absorbing at the same wavelength will interfere with the measurement.
-
Regulatory Framework: The Pillars of Validation
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2] Our cross-validation study will be designed and evaluated against the globally recognized criteria set forth in the ICH Q2(R2) guideline.[2][4]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with system suitability tests integrated to ensure the analytical system is performing correctly before any samples are analyzed.
Method A: HPLC-UV Protocol
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Diethylamino-phenyl-acetic acid hydrochloride reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the range of 10-150 µg/mL for linearity assessment. A working standard of 100 µg/mL is used for assay.
-
Sample Solution (100 µg/mL): Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase as the diluent.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the 100 µg/mL working standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. The tailing factor must be ≤ 2.0.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Perform the SST.
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Method B: UV-Vis Spectrophotometry Protocol
-
Spectrophotometric System:
-
Instrument: Double-beam UV-Vis Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a 10 µg/mL solution of the standard in the diluent from 400 nm to 200 nm. (Expected λmax ~220 nm).
-
Cuvettes: 1 cm quartz cuvettes.
-
-
Preparation of Solutions:
-
Diluent: 0.1 M Hydrochloric Acid.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Diethylamino-phenyl-acetic acid hydrochloride reference standard in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the range of 2-20 µg/mL for linearity assessment.
-
Sample Solution: Prepare the test sample to a target concentration within the linear range using the diluent.
-
-
Procedure:
-
Set the instrument baseline with the diluent.
-
Measure the absorbance of each standard and sample solution at the predetermined λmax.
-
Cross-Validation Workflow: Bridging the Methodologies
The core of this guide is the cross-validation protocol, designed to directly compare the performance of the HPLC and UV-Vis methods. The objective is to determine if the methods can be used interchangeably or to understand the specific limitations of each.
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Acceptance Criteria
For the methods to be considered equivalent, the results from the validation studies must meet the following criteria:
| Parameter | Acceptance Criteria |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 for both methods. |
| Accuracy | Mean % Recovery between 98.0% and 102.0% for both methods. |
| Precision | %RSD for Repeatability and Intermediate Precision ≤ 2.0% for both methods. |
| Comparability | The mean assay values obtained by both methods should not be statistically different (evaluated by a two-tailed t-test, p > 0.05). |
Data Presentation: A Comparative Analysis
The following tables summarize the expected outcomes from the cross-validation study.
Table 1: Comparison of Linearity and Range
| Parameter | Method A (HPLC-UV) | Method B (UV-Vis) |
| Range (µg/mL) | 10 - 150 | 2 - 20 |
| Correlation (r²) | ≥ 0.999 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | Method A (HPLC-UV) % Recovery | Method B (UV-Vis) % Recovery |
| 80% | 98.0 - 102.0 | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 | 98.0 - 102.0 |
Table 3: Comparison of Precision (%RSD)
| Precision Type | Method A (HPLC-UV) %RSD | Method B (UV-Vis) %RSD |
| Repeatability (n=6) | ≤ 2.0% | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% | ≤ 2.0% |
Authoritative Grounding and Conclusion
This guide establishes a framework for the rigorous cross-validation of analytical methods for Diethylamino-phenyl-acetic acid hydrochloride. The entire process is built upon the foundational principles of regulatory bodies like the ICH and FDA, which emphasize that a validated method is not a one-time event but a continuous process throughout the product's lifecycle.[10][11][12]
Logical Relationship Diagram
Caption: The logical flow from analyte properties to ensured product quality.
Final Recommendation: The HPLC-UV method should be considered the primary, definitive method for stability testing and final product release due to its superior specificity. The UV-Vis spectrophotometry method, if proven equivalent in accuracy and precision through this cross-validation protocol, can be confidently deployed for in-process checks, cleaning validation, or other applications where the sample matrix is well-controlled and free of interfering substances. By performing this cross-validation, an organization builds a robust and flexible analytical control strategy, ensuring data integrity and regulatory compliance across the product lifecycle.
References
-
ACS Publications. (2026-01-13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. [Link]
-
Asian Journal of Research in Chemistry. Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]
-
Lab Manager. (2025-10-22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
USPBPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
PubMed. Gas-liquid chromatographic determination of total phenylacetic acid in urine. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023-11-30). Validation of Analytical Procedures Q2(R2). [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
PubMed. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
-
PubMed. Spectrophotometric determination of [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pure form and in pharmaceuticals. [Link]
-
USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
-
PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]
-
AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2025-08-06). FDA issues revised guidance for analytical method validation. [Link]
-
Chromatography Forum. (2008-04-10). Acetic Acid Method Development. [Link]
-
Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
BioPharm International. (2024-03-07). FDA Releases Guidance on Analytical Procedures. [Link]
-
Slideshare. Analytical method validation as per ich and usp. [Link]
-
GRCTS Webinar. (2019-04-01). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Rasayan Journal of Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
CDN. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. [Link]
-
International Journal of Pharmaceutical Sciences. (2024-11-15). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. [Link]
-
International Journal of Pharmaceutical Sciences. (2026-01-25). Naresh Payyaula, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2818-2827. [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ofnisystems.com [ofnisystems.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. Diethylamino-phenyl-acetic acid hydrochloride | 1097635-16-9 | Benchchem [benchchem.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ajrconline.org [ajrconline.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. uspnf.com [uspnf.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Evaluation of Diethylamino-phenyl-acetic acid hydrochloride versus Naproxen: An Experimental Framework
This guide provides a comprehensive experimental framework for the head-to-head comparison of Diethylamino-phenyl-acetic acid hydrochloride and Naproxen. It is designed for researchers, scientists, and drug development professionals seeking to characterize a novel compound against a well-established clinical benchmark. The narrative emphasizes the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating robust, comparative data.
Introduction
Naproxen is a cornerstone non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are attributed to the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4][5] This mechanism, while effective, is associated with a risk of gastrointestinal adverse effects due to the inhibition of the homeostatic functions of COX-1.[3][5]
In contrast, Diethylamino-phenyl-acetic acid hydrochloride (systematic name: 2-(diethylamino)-2-phenylacetic acid hydrochloride) is a compound identified as having potential anti-inflammatory and analgesic properties, particularly for topical applications.[6] However, its precise mechanism of action and comparative efficacy and safety profile against standard NSAIDs like naproxen are not well-documented in publicly available literature.
This guide, therefore, outlines a rigorous, multi-tiered preclinical study designed to elucidate the pharmacological profile of Diethylamino-phenyl-acetic acid hydrochloride. By directly comparing it to naproxen, we aim to establish a clear scientific understanding of its potential as a therapeutic agent.
Section 1: Physicochemical and Mechanistic Overview
A fundamental comparison begins with the known structural and mechanistic properties of each compound. Naproxen's mechanism is well-defined, providing a clear benchmark for our investigation into Diethylamino-phenyl-acetic acid hydrochloride.
| Property | Diethylamino-phenyl-acetic acid hydrochloride | Naproxen |
| Systematic Name | 2-(diethylamino)-2-phenylacetic acid hydrochloride[6] | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Molecular Formula | C₁₂H₁₈ClNO₂ | C₁₄H₁₄O₃[3] |
| Molar Mass | 243.73 g/mol | 230.26 g/mol [3] |
| Chemical Structure | A central carbon bonded to a phenyl group, a diethylamino group, and a carboxylic acid moiety (hydrochloride salt).[6] | A 2-arylpropionic acid (profen) with a methoxynaphthalene group.[1][3] |
| Known Mechanism | Undetermined. Reported to interact with target proteins/enzymes to modulate their activity.[6] | Non-selective, reversible inhibition of COX-1 and COX-2 enzymes, preventing prostaglandin synthesis.[1][3][5] |
Naproxen's Mechanism of Action: The COX Pathway
Naproxen exerts its effects by intercepting the arachidonic acid cascade. Cellular damage or inflammatory stimuli activate phospholipase A₂, which releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever. By blocking the active site of both COX-1 and COX-2, naproxen prevents this conversion.[4][5]
Section 2: Proposed Experimental Design: A Multi-Tiered Approach
To build a comprehensive profile, we propose a tiered approach, moving from in vitro mechanistic studies to in vivo efficacy and safety assessments. This logical progression ensures that each stage of the investigation is built upon a solid foundation of data from the previous tier.
Sources
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naproxen - Wikipedia [en.wikipedia.org]
- 4. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Cyclooxygenase (COX) Selectivity: A Methodological Comparison Featuring Diethylamino-phenyl-acetic acid hydrochloride
For drug development professionals and researchers in inflammation and pain management, understanding a compound's selectivity for cyclooxygenase (COX) isoenzymes is paramount. The differential inhibition of COX-1 and COX-2 dictates the therapeutic efficacy and, critically, the side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive framework for assessing the COX selectivity of novel compounds, using Diethylamino-phenyl-acetic acid hydrochloride as a case study. While this specific compound is noted for its analgesic and anti-inflammatory properties, its detailed COX selectivity profile is not extensively documented in public literature.[2] Therefore, this document serves as a methodological blueprint for researchers to characterize such compounds in their own laboratories.
We will delve into the mechanistic basis of COX inhibition, provide a detailed, field-proven experimental protocol for determining selectivity, and present a comparative analysis with established NSAIDs.
The Central Role of COX Isoenzymes and the Importance of Selectivity
The enzyme cyclooxygenase is responsible for converting arachidonic acid into prostaglandins, key mediators of physiological and pathological processes.[3][4] There are two primary isoforms:
-
COX-1: This is a constitutive enzyme, often termed a "housekeeping" enzyme.[5] It is always active and produces prostaglandins that are crucial for protecting the stomach lining from its own digestive acids and for maintaining platelet function for blood clotting.[5][6] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with traditional NSAIDs.[1]
-
COX-2: This isoform is inducible, meaning its expression increases significantly during inflammatory processes.[3][5] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[5]
Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation and pain, while sparing COX-1 to avoid gastrointestinal toxicity.[5] This therapeutic principle led to the development of COX-2 selective inhibitors, or "coxibs."[3] The degree of selectivity is a critical parameter in the development and classification of new anti-inflammatory drugs.
The following diagram illustrates the arachidonic acid cascade and the distinct roles of COX-1 and COX-2.
Caption: Experimental workflow for determining COX inhibitor selectivity.
Part 2: Comparative Analysis and Data Interpretation
Once the IC50 values for Diethylamino-phenyl-acetic acid hydrochloride are determined, they must be contextualized against known NSAIDs. The following table provides reference data for common comparators. The values for the target compound are listed as "To Be Determined" (TBD), representing the outcome of the proposed experimental work.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Classification |
| Diethylamino-phenyl-acetic acid hydrochloride | TBD | TBD | TBD | TBD |
| Ibuprofen | 12 | 80 | 0.15 [7] | Non-selective |
| Diclofenac | 0.076 | 0.026 | 2.9 [7] | Moderately COX-2 Selective |
| Meloxicam | 37 | 6.1 | 6.1 [7] | COX-2 Preferential |
| Celecoxib | 82 | 6.8 | 12 [7] | COX-2 Selective |
| Etoricoxib | 12.1 | 0.0114 | 106** | Highly COX-2 Selective |
| Value derived from a different assay type and presented for comparative context. | ||||
| **Selectivity ratio from whole blood assay. | ||||
| [8] | ||||
| Interpreting the Results: |
-
Selectivity Index < 1: The compound is more selective for COX-1 (e.g., Ibuprofen).
-
Selectivity Index ≈ 1: The compound is non-selective.
-
Selectivity Index > 1: The compound is selective for COX-2. A higher number indicates greater selectivity. For example, celecoxib requires a 12-fold higher concentration to inhibit COX-1 to the same degree as COX-2. [7] The experimental determination of the selectivity index for Diethylamino-phenyl-acetic acid hydrochloride will place it on this spectrum, providing critical insight into its potential therapeutic window and likely side-effect profile. This data-driven approach is fundamental to modern drug discovery and development, ensuring that new chemical entities are thoroughly characterized before advancing to preclinical and clinical stages.
References
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. Available at: [Link]
-
Ghoshal, K., & M. Ghoshal. (n.d.). COX Inhibitors. StatPearls. Available at: [Link]
-
Schror, K. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(1 Suppl), s11-s16. Available at: [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]
-
Lecturio. (n.d.). Cox 1 vs Cox 2 Inhibitors (NSAIDs). Available at: [Link]
-
Kawai, S., et al. (2003). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 52(6), 244-247. Available at: [Link]
-
Al-Ibia, A., et al. (2019). The percent COX-2 and COX-1 inhibition and selectivity index (COX-2/COX-1) of sponge extracts. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14711. Available at: [Link]
-
Moore, N., & Pollack, C. (2019). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 8(1), 1-13. Available at: [Link]
-
d'Emmanuele di Villa Bianca, R., et al. (2011). The role of arachidonic acid/cyclooxygenase cascade, phosphodiesterase IV and Rho-kinase in H2S-induced relaxation in the mouse corpus cavernosum. British Journal of Pharmacology, 164(2b), 504-514. Available at: [Link]
-
CVPharmacology. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Available at: [Link]
-
Ghafouri, H., et al. (2004). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 3(3), 119-131. Available at: [Link]
-
FitzGerald, G. A. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 169-171. Available at: [Link]
-
Medicosis Perfectionalis. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]
-
Lee, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(21), 5092. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(3), 1222-1232. Available at: [Link]
-
Patsnap Synapse. (2024). What are Arachidonic acid inhibitors and how do they work? Available at: [Link]
-
Bally, M., et al. (2018). COX-1/COX-2 selectivity according to Refs 1 and 38. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The arachidonic acid cascade. The inducible enzyme COX-2 is very similar in structure and catalytic activity to the constitutive COX-1. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]
-
Ballo, N., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(9), 173-181. Available at: [Link]
-
de Oliveira, R. B., et al. (2020). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 5(1), 534-543. Available at: [Link]
-
PubChem. (n.d.). [3-(Aminomethyl)phenyl]acetic acid hydrochloride. Available at: [Link]
Sources
- 1. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lecturio.com [lecturio.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Literature review comparing phenylacetic acid based anti-inflammatory drugs
A Comparative Review of Phenylacetic Acid-Based Anti-Inflammatory Drugs
This guide provides an in-depth comparative analysis of non-steroidal anti-inflammatory drugs (NSAIDs) derived from phenylacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the performance, mechanisms, and experimental validation of this significant class of anti-inflammatory agents.
Introduction: The Phenylacetic Acid Scaffold in Inflammation
Phenylacetic acid derivatives represent a cornerstone in the management of pain and inflammation.[1] As a prominent chemical class within the broader family of NSAIDs, these compounds are characterized by a phenylacetic acid moiety, which is fundamental to their therapeutic action.[2] Clinically significant drugs such as Diclofenac and Aceclofenac belong to this category, widely recognized for their potent anti-inflammatory, analgesic, and antipyretic properties.[2] Their primary mechanism revolves around the modulation of the arachidonic acid cascade, a critical pathway in the inflammatory response. This guide will dissect the mechanistic nuances, compare the efficacy of key agents through experimental data, and detail the methodologies used for their evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes
The anti-inflammatory effects of phenylacetic acid derivatives, like most NSAIDs, are mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3]
-
COX-1: This isoform is constitutively expressed in most tissues and plays a "housekeeping" role.[3] It is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[3] Its activation leads to the production of prostaglandins that mediate inflammation and pain.[4]
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while common adverse effects, like gastrointestinal disturbances, are linked to the inhibition of the protective COX-1 isoform.[3] Therefore, the relative selectivity for COX-2 over COX-1 is a critical parameter in the development and comparison of these drugs.
Comparative Analysis of Key Phenylacetic Acid Derivatives
Diclofenac and Aceclofenac are two of the most widely used phenylacetic acid-based NSAIDs.[2] While structurally related, they exhibit differences in their pharmacological profiles.
Sources
Safety Operating Guide
Navigating the Safe Handling of Diethylamino-phenyl-acetic acid hydrochloride: A Guide to Personal Protective Equipment and Operational Safety
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential safety and logistical information for the handling of Diethylamino-phenyl-acetic acid hydrochloride (CAS No. 1097635-16-9). As a Senior Application Scientist, my objective is to synthesize technical knowledge with practical, field-tested insights to ensure your safety and the integrity of your work.
Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for Diethylamino-phenyl-acetic acid hydrochloride was not publicly available. The following recommendations are therefore based on the known hazards of structurally similar compounds, such as Phenylacetic acid, and general best practices for handling irritant chemicals and amine hydrochloride salts.[1][2][3] It is imperative that all users conduct a thorough, site-specific risk assessment and consult the chemical supplier's SDS upon receipt of this compound.
Hazard Assessment: Understanding the Risks
While a detailed toxicological profile is not available, Diethylamino-phenyl-acetic acid hydrochloride is classified by some chemical suppliers as an irritant.[4] Phenylacetic acid, a related compound, is known to cause skin and serious eye irritation.[2][3][5][6] Furthermore, as a hydrochloride salt of an amine, it has the potential to be a respiratory tract irritant, particularly if handled as a powder where dust can be generated.[3][7]
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious irritation.[2][3][6]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving Diethylamino-phenyl-acetic acid hydrochloride.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][8] | Nitrile or other chemically resistant gloves.[7][8] | Standard laboratory coat.[7] | NIOSH-approved respirator (e.g., N95) if dust is generated or if working outside of a certified chemical fume hood.[7] |
| Solution Preparation | Chemical splash goggles.[2] | Nitrile or other chemically resistant gloves.[7][8] | Standard laboratory coat. | Not generally required if performed in a well-ventilated area or a chemical fume hood. |
| General Handling and Transfer | Safety glasses with side shields.[2] | Nitrile or other chemically resistant gloves.[7][8] | Standard laboratory coat. | Not generally required. |
| Large-Scale Operations or Potential for Aerosol Generation | Chemical splash goggles and a face shield.[9] | Double-gloving with chemically resistant gloves. | Chemically resistant apron over a laboratory coat.[9] | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[9] |
Experimental Protocols: Donning and Doffing of PPE
The efficacy of PPE is contingent upon its correct usage. Follow this step-by-step procedure for donning and doffing to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.
-
Respiratory Protection (if required): Perform a seal check if using a respirator.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[10]
Doffing Procedure (to be performed in a designated area)
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Lab Coat: Unfasten the lab coat and remove it by rolling it inside-out, only touching the inside surfaces.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove eye and face protection by handling the earpieces or strap.
-
Respiratory Protection (if used): Remove the respirator without touching the front of the mask.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
Handling and Storage
-
Handling: Always handle Diethylamino-phenyl-acetic acid hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid inhalation of dust.[3][6] Avoid contact with skin and eyes.[2][5] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][6]
Spill Cleanup
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For solid spills, carefully scoop the material into a container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal
-
Chemical Waste: Dispose of unused Diethylamino-phenyl-acetic acid hydrochloride and any solutions containing it as hazardous chemical waste. Do not dispose of it down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with the chemical should be collected in a designated, sealed waste bag and disposed of as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely handle Diethylamino-phenyl-acetic acid hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.
References
- CPAChem. (2023-05-17).
- Cayman Chemical. (2025-07-29).
- Loba Chemie. (2015-04-09). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS.
- Fisher Scientific.
- Loba Chemie. (2015-04-09). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS.
- Sigma-Aldrich. (2025-11-06).
- Enamine.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- NIOSH. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- CHEMM. Personal Protective Equipment (PPE).
Sources
- 1. cpachem.com [cpachem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 1097635-16-9 Cas No. | Diethylamino-phenyl-acetic acidhydrochloride | Matrix Scientific [matrixscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.dk [fishersci.dk]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
